molecular formula C10H21NO2 B13395835 Tert-butyl 3-methyl-2-methylamino-butanoate CAS No. 89537-01-9

Tert-butyl 3-methyl-2-methylamino-butanoate

Katalognummer: B13395835
CAS-Nummer: 89537-01-9
Molekulargewicht: 187.28 g/mol
InChI-Schlüssel: GQQBJNNCJGGHJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tert-butyl 3-methyl-2-methylamino-butanoate is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-methyl-2-methylamino-butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-methyl-2-methylamino-butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

89537-01-9

Molekularformel

C10H21NO2

Molekulargewicht

187.28 g/mol

IUPAC-Name

tert-butyl 3-methyl-2-(methylamino)butanoate

InChI

InChI=1S/C10H21NO2/c1-7(2)8(11-6)9(12)13-10(3,4)5/h7-8,11H,1-6H3

InChI-Schlüssel

GQQBJNNCJGGHJG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)OC(C)(C)C)NC

Herkunft des Produkts

United States
Foundational & Exploratory

A Technical Guide to Tert-butyl 3-methyl-2-methylamino-butanoate: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methylated amino acids are a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics. By introducing a methyl group to the amide backbone, researchers can impart proteolytic resistance, modulate conformation, and improve membrane permeability. This guide provides an in-depth technical overview of tert-butyl 3-methyl-2-methylamino-butanoate, the N-methylated, C-terminus-protected derivative of L-valine. We will explore its chemical structure and properties, detail a robust and field-proven synthetic methodology via reductive amination, and discuss its strategic application as a critical building block in solid-phase peptide synthesis (SPPS) for drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage sterically hindered, non-natural amino acids in their synthetic programs.

Introduction: The Strategic Value of N-Methylation

The therapeutic potential of peptides is often hindered by their poor metabolic stability and low bioavailability. N-methylation of the peptide backbone is a key chemical modification that directly addresses these challenges. The substitution of an amide proton with a methyl group sterically shields the adjacent peptide bond from enzymatic cleavage by proteases. Furthermore, this modification eliminates the hydrogen bond donor capability of the amide nitrogen, which can reduce aggregation and enhance passive diffusion across cellular membranes.

Tert-butyl 3-methyl-2-methylamino-butanoate, also known as tert-butyl methyl-L-valinate, is a chiral building block derived from the natural amino acid L-valine. It features two key modifications:

  • N-α-methylation: Introduces the aforementioned therapeutic benefits.

  • Tert-butyl Ester: A robust protecting group for the C-terminus, stable to a wide range of reaction conditions but readily cleaved under acidic conditions, making it highly compatible with modern peptide synthesis strategies.[1][2]

The presence of the bulky isopropyl side chain of valine, combined with N-methylation, makes this a sterically demanding building block. Its successful synthesis and incorporation into peptide chains require optimized protocols to overcome potential challenges related to reaction kinetics and yield.[3]

Physicochemical Properties and Structural Analysis

The (S)-enantiomer, derived from L-valine, is the most commonly utilized form in peptide synthesis. Its fundamental properties are summarized below.

Compound Properties
PropertyValueSource
IUPAC Name tert-butyl (2S)-3-methyl-2-(methylamino)butanoate[4]
Synonyms tert-butyl methyl-L-valinate
CAS Number 5616-87-5[4]
Molecular Formula C₁₀H₂₁NO₂[4]
Molecular Weight 187.28 g/mol
Physical Form Liquid
Storage Conditions 2-8°C, sealed, dry, protected from light[5]
Chemical Structure

Caption: 2D structure of the title compound.

Spectroscopic Profile (Predicted)

While experimental spectra should always be acquired for lot validation, the expected spectroscopic data provides a reliable reference for characterization.

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ ~3.0-3.2 (d, 1H, α-CH), δ ~2.3 (s, 3H, N-CH₃), δ ~2.0-2.2 (m, 1H, β-CH), δ ~1.45 (s, 9H, t-Bu), δ ~1.0-1.5 (br s, 1H, NH), δ ~0.9-1.0 (dd, 6H, isopropyl CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~172-174 (C=O), δ ~80-82 (quaternary C of t-Bu), δ ~65-67 (α-C), δ ~32-34 (N-CH₃), δ ~30-32 (β-C), δ ~28 (t-Bu CH₃), δ ~18-20 (isopropyl CH₃)
IR Spectroscopy (neat, cm⁻¹)~3300-3350 (N-H stretch, secondary amine), ~2970 (C-H stretch, aliphatic), ~1730 (C=O stretch, ester), ~1150 (C-O stretch, ester)
Mass Spectrometry (ESI+)m/z 188.16 [M+H]⁺, 132.10 [M-C₄H₈+H]⁺ (loss of isobutylene)

Synthesis Methodology: A Field-Proven Protocol

While several routes exist for the N-methylation of amino acids, including direct alkylation or multi-step protection strategies, one-pot reductive amination stands out for its efficiency, scalability, and mild reaction conditions, making it the preferred industrial and academic method.[6][7][8]

Recommended Protocol: One-Pot Reductive Amination

This procedure leverages the reaction between the primary amine of the parent amino acid ester (L-valine tert-butyl ester) and formaldehyde to form an intermediate imine, which is reduced in situ by a hydride reagent.[8][9] The choice of sodium triacetoxyborohydride [NaBH(OAc)₃] as the reducing agent is critical; it is mild enough not to reduce the starting aldehyde but highly effective at reducing the protonated iminium ion intermediate, minimizing side reactions.[10]

G Workflow: One-Pot Reductive Amination Synthesis start Start: L-Valine tert-butyl ester hydrochloride reagents Dissolve in DCM Add Formaldehyde (aq.) start->reagents Step 1 stir Stir at RT (Imine/Iminium Formation) reagents->stir Step 2 reduction Add NaBH(OAc)₃ (in portions) stir->reduction Step 3 reaction Reaction continues at RT (Monitor by TLC/LC-MS) reduction->reaction Step 4 workup Aqueous Workup (Quench, Wash) reaction->workup Step 5 purify Purification (Column Chromatography) workup->purify Step 6 product Final Product: tert-butyl 3-methyl-2- methylamino-butanoate purify->product Step 7

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials:

  • L-Valine tert-butyl ester hydrochloride (1.0 equiv)[11]

  • Formaldehyde (37 wt. % in H₂O, 1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes gradient)

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add L-valine tert-butyl ester hydrochloride (1.0 equiv). Dissolve it in dichloromethane (approx. 0.2 M concentration). If the hydrochloride salt is used, add triethylamine (1.1 equiv) to liberate the free base and stir for 15 minutes.

  • Imine Formation: Add aqueous formaldehyde (1.2 equiv) to the stirring solution at room temperature. Allow the mixture to stir for 1-2 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting amine.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 equiv) in portions over 20-30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and any accompanying gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours or until complete conversion is confirmed by TLC or LC-MS analysis.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure product as a liquid.

This self-validating protocol ensures that the reaction proceeds to completion with minimal byproduct formation, and the purification step confirms the identity and purity of the final compound.

Applications in Peptide Synthesis and Drug Development

The primary application of tert-butyl 3-methyl-2-methylamino-butanoate is as a specialized building block in peptide synthesis, particularly within the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[2]

Role in SPPS:

  • C-Terminal Protection: The tert-butyl ester can serve as the protecting group for the C-terminal residue of a peptide fragment in solution-phase synthesis.

  • Internal Residue: More commonly, it is incorporated as an internal N-methylated residue. The synthesis workflow involves coupling the free secondary amine of the title compound to a resin-bound peptide chain that has a deprotected N-terminus.

The steric bulk of the N-methyl group and the adjacent isopropyl side chain can significantly slow down the coupling kinetics.[3] Therefore, stronger coupling reagents (e.g., HATU, HBTU) and extended reaction times are often necessary to ensure complete acylation.

Incorporation of N-Me-Val-OtBu into a Peptide Chain (SPPS) resin Solid Support (e.g., Wang Resin) peptide Resin-Bound Peptide Fmoc-NH-...-AA-Resin resin->peptide Start Chain deprotection Fmoc Deprotection (20% Piperidine/DMF) peptide->deprotection free_amine Free N-terminus H₂N-...-AA-Resin deprotection->free_amine coupling Coupling Reaction (Extended Time) free_amine->coupling activation Activate Building Block: N-Me-Val-OtBu + HATU/DIPEA activation->coupling new_peptide Elongated Peptide Chain (N-Me-Val)-...-AA-Resin coupling->new_peptide New Peptide Bond

Caption: Logic flow for using the title compound in SPPS.

Safety and Handling

Tert-butyl 3-methyl-2-methylamino-butanoate is classified as an irritant.[11] Standard laboratory safety protocols should be strictly followed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), away from incompatible materials such as strong oxidizing agents and acids.

  • Hazards: May cause skin, eye, and respiratory irritation.[11]

Conclusion

Tert-butyl 3-methyl-2-methylamino-butanoate is a high-value, enabling reagent for the synthesis of advanced peptide therapeutics. Its structure combines the proteolytic shielding of N-methylation with a versatile C-terminal protecting group compatible with mainstream synthetic strategies. While its steric hindrance presents a synthetic challenge, the optimized one-pot reductive amination protocol provides a reliable and efficient route to its production. For drug development professionals, the strategic incorporation of this and similar building blocks is an essential tactic for creating next-generation peptide drugs with superior stability and efficacy.

References

  • tert-butyl (2S)-3-methyl-2-(methylamino)butanoate (C007B-428928). Cenmed Enterprises. [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

  • Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. Canadian Science Publishing. [Link]

  • Synthesis of N-(tert.-butyloxycarbonyl)-L-valine methyl ester (4b). PrepChem.com. [Link]

  • A Facile Method for the Transformation of N-(tert-Butoxycarbonyl) α-Amino Acids to N-Unprotected α-Amino Methyl Esters. Synfacts. [Link]

  • New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. PubMed. [Link]

  • Tert-butyl 2-amino-3-methylbutanoate hydrochloride. PubChem - NIH. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

  • Examining tert-butyl L-amino for peptide bond formation. ResearchGate. [Link]

  • tert-butyl 2-amino-3-methyl-butanoate hydrochloride. ChemBK. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Fmoc / t-Bu Solid Phase Synthesis. Sunresin. [Link]

  • (S)-tert-Butyl 3-methyl-2-(methylamino)butanoate. MilliporeSigma. [Link]

  • Reductive Amination. Myers Chem 115 Handout. [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. ACS Omega. [Link]

  • An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Organic Syntheses. [Link]

  • Solid phase peptide synthesis of peptide alcohols.

Sources

Introduction: The Strategic Importance of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Tert-butyl N-methyl-L-valinate (CAS 13211-31-9) for Advanced Research and Pharmaceutical Development

In the landscape of medicinal chemistry and peptide-based drug development, subtle molecular modifications can lead to profound changes in therapeutic efficacy. N-methylation, the substitution of a methyl group onto the backbone amide nitrogen of an amino acid, is a prime example of such a high-impact modification.[1] This seemingly simple alteration significantly impacts the physicochemical and biological properties of peptides.[2] Tert-butyl N-methyl-L-valinate is a chiral building block that embodies two key strategic elements in modern drug design: N-methylation and carboxylic acid protection.

The incorporation of N-methylated amino acids into peptide chains is a well-established strategy to enhance pharmacokinetic profiles.[2][3] This modification provides steric hindrance that shields the adjacent peptide bond from proteolytic degradation by enzymes, thereby increasing the peptide's in-vivo half-life.[4][5] Furthermore, the removal of the amide proton reduces the hydrogen bonding capacity of the peptide backbone, which can lead to improved membrane permeability and oral bioavailability.[4] From a conformational standpoint, N-methylation restricts the rotation of the peptide backbone, influencing the peptide's secondary structure and its binding affinity to biological targets.[3]

Tert-butyl N-methyl-L-valinate serves as a ready-to-use reagent for introducing these advantages into a peptide sequence. The tert-butyl ester provides robust protection for the C-terminus during standard peptide synthesis coupling reactions and can be selectively removed under acidic conditions. This guide offers a comprehensive technical overview of Tert-butyl N-methyl-L-valinate, designed for researchers, scientists, and drug development professionals who seek to leverage its unique properties in their work.

Physicochemical and Structural Properties

Tert-butyl N-methyl-L-valinate is a derivative of the essential amino acid L-valine. It is typically supplied as a liquid at room temperature.[6]

PropertyValueSource(s)
CAS Number 13211-31-9 (for L-Valine, 1,1-dimethylethyl ester)[7][8][9]
Molecular Formula C₁₀H₂₁NO₂[10]
Molecular Weight 187.28 g/mol [10]
Appearance Colorless liquid[7][11]
Boiling Point 77-78 °C (at 12 Torr)[8][9]
Density 0.936 g/cm³ (Predicted)[8][9]
pKa 7.91 (Predicted)[8][9]
SMILES CC(C)(C)C)=O)NC[10]
InChI Key RJBVJBGFJIHJSZ-ZETCQYMHSA-N[6][8]

Synthesis and Manufacturing

The synthesis of Tert-butyl N-methyl-L-valinate requires a multi-step process involving the protection of the amino group, N-methylation, and esterification of the carboxylic acid. While several routes exist, a common strategy involves first protecting the parent L-valine, followed by methylation and esterification. The order of these steps can be varied.

One of the most broadly applied methods for N-methylation of N-acyl or N-carbamoyl protected amino acids utilizes sodium hydride and methyl iodide.[12] The tert-butyl ester is typically introduced via reaction with isobutylene under acidic catalysis.

Illustrative Synthetic Workflow

SynthesisWorkflow Start L-Valine N_Protection N-Protection (e.g., Boc, Cbz) Start->N_Protection Protect Amino Group N_Methylation N-Methylation (e.g., NaH, CH₃I) N_Protection->N_Methylation Methylate Nitrogen Esterification Tert-butylation (e.g., Isobutylene, H⁺) N_Methylation->Esterification Form Tert-butyl Ester Deprotection N-Deprotection (if necessary) Esterification->Deprotection Remove N-Protecting Group Final_Product Tert-butyl N-methyl-L-valinate Deprotection->Final_Product

Caption: A generalized workflow for the synthesis of Tert-butyl N-methyl-L-valinate.

Protocol: N-Methylation of N-Carbobenzyloxy-L-valine followed by Esterification

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • N-Protection of L-Valine:

    • Dissolve L-Valine in an appropriate solvent system (e.g., aqueous dioxane or THF/water).

    • Cool the solution in an ice bath and add a base (e.g., sodium hydroxide or sodium carbonate).

    • Slowly add benzyl chloroformate (Cbz-Cl) while vigorously stirring and maintaining a basic pH.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

    • Work up the reaction by acidifying the aqueous layer and extracting the N-Cbz-L-valine product with an organic solvent (e.g., ethyl acetate). Dry and concentrate to yield the protected amino acid.

  • N-Methylation:

    • Caution: This step uses sodium hydride, which is highly reactive. Perform in an inert atmosphere (e.g., Argon or Nitrogen) and use anhydrous solvents.

    • Suspend sodium hydride (NaH) in anhydrous THF in a flame-dried flask.

    • Cool the suspension to 0 °C and slowly add a solution of N-Cbz-L-valine in anhydrous THF.

    • Allow the mixture to stir for 30-60 minutes at 0 °C.

    • Add methyl iodide (CH₃I) dropwise and allow the reaction to slowly warm to room temperature, stirring overnight.

    • Quench the reaction carefully by adding saturated aqueous ammonium chloride.

    • Extract the product, Cbz-N-methyl-L-valine, with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13] Purify by column chromatography if necessary.

  • Tert-butyl Esterification:

    • Dissolve the purified Cbz-N-methyl-L-valine in an appropriate solvent like dichloromethane or tert-butyl acetate.[9]

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

    • Add an excess of isobutylene gas or liquid isobutylene in a pressure-rated vessel.

    • Stir the reaction at room temperature until completion.

    • Carefully neutralize the acid catalyst and work up the reaction to isolate the Cbz-protected Tert-butyl N-methyl-L-valinate.

  • Final Deprotection (if required for specific applications):

    • The Cbz group can be removed via hydrogenolysis (e.g., using H₂ gas with a Palladium on carbon catalyst) to yield the final product, Tert-butyl N-methyl-L-valinate.

Applications in Research and Drug Development

The utility of Tert-butyl N-methyl-L-valinate stems from the combined benefits of its N-methyl and tert-butyl ester moieties.

1. Enhancing Peptide Stability and Permeability: The primary application is as a building block in solid-phase peptide synthesis (SPPS).[3] The N-methyl group introduces steric bulk that can significantly hinder the action of proteases, which are enzymes that cleave peptide bonds.[4][5] This leads to a longer circulation half-life for the resulting peptide therapeutic. The N-methylation also disrupts the hydrogen-bonding network of the peptide backbone, which can reduce aggregation and increase solubility, while also improving permeability across cell membranes.[3][4]

PeptideProperties cluster_0 Standard Peptide cluster_1 N-Methylated Peptide cluster_2 Improved Pharmacokinetics a1 Amide N-H Bond a2 High H-Bonding Capacity a1->a2 enables a3 Susceptible to Proteases a1->a3 allows access c1 Increased Stability b1 N-CH₃ Group b2 Reduced H-Bonding b1->b2 causes b3 Steric Shielding b1->b3 provides c2 Enhanced Permeability b2->c2 b3->c1

Caption: Impact of N-methylation on key peptide properties leading to improved pharmacokinetics.

2. As a Chiral Intermediate: Beyond peptides, it serves as a valuable chiral intermediate in the synthesis of complex small molecule pharmaceuticals.[8] The defined stereochemistry (L-configuration) is crucial for achieving specific interactions with biological targets.

3. Probing Protein-Ligand Interactions: The tert-butyl group provides a unique and powerful probe for Nuclear Magnetic Resonance (NMR) spectroscopy studies.[14] It generates a strong, sharp singlet signal in the ¹H NMR spectrum due to its nine equivalent protons and rapid internal rotation.[14] This distinct signal can be used to study protein-ligand binding, as intermolecular Nuclear Overhauser Effects (NOEs) can be observed between the ligand's tert-butyl group and the protein's residues, helping to identify the ligand's binding site.[14]

Spectroscopic Data and Characterization

Characterization of Tert-butyl N-methyl-L-valinate is essential for confirming its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. Key expected signals include:

    • A singlet at approximately δ 1.4-1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl ester group.[15]

    • A singlet for the N-methyl group.

    • Multiplets for the valine side chain protons (CH and two CH₃ groups), typically appearing more upfield. The diastereotopic methyl groups of the valine side chain often appear as two distinct doublets.[16]

    • A signal for the alpha-proton (α-H).

  • ¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for:

    • The quaternary carbon of the tert-butyl group (around δ 80-82 ppm).

    • The three equivalent methyl carbons of the tert-butyl group (around δ 28 ppm).[15]

    • The N-methyl carbon.

    • The carbonyl carbon of the ester.

    • The carbons of the valine side chain (α-C, β-C, and two γ-C).[16]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would typically show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 188.29.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling Tert-butyl N-methyl-L-valinate.

  • Hazard Identification: This compound may be associated with the following hazards:

    • H302: Harmful if swallowed.[10]

    • H315: Causes skin irritation.[10]

    • H319: Causes serious eye irritation.[10]

    • H335: May cause respiratory irritation.[10]

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[17]

    • Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[17] Avoid contact with skin, eyes, and clothing.[18]

    • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[19] For skin contact, wash off immediately with soap and plenty of water.[19] If inhaled, move to fresh air.[19] If swallowed, rinse mouth with water and seek medical attention.[19]

  • Storage:

    • Store in a tightly closed container in a cool, dry place.[17][19]

    • Recommended storage is often refrigerated or at -15°C to ensure long-term stability.[8][9]

References

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Sources

Technical Deep Dive: Solubility & Physicochemical Profiling of N-Methyl Valine Esters

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a deep-dive physicochemical and operational comparison of N-Methyl Valine Tert-Butyl Ester versus N-Methyl Valine Methyl Ester .

Executive Summary

In peptide therapeutics and prodrug design, the choice between N-methyl valine tert-butyl ester and N-methyl valine methyl ester is rarely arbitrary. It is a strategic decision that dictates solubility profiles, purification workflows, and orthogonal protection schemes.

While both derivatives serve as C-terminal protection, their physicochemical behaviors diverge significantly due to the interplay between the N-methylation (which removes a critical H-bond donor) and the ester moiety's steric/lipophilic character . This guide analyzes these differences to optimize liquid-liquid extraction (LLE) efficiency and solid-phase peptide synthesis (SPPS) yields.

Physicochemical Fundamentals

Structural & Electronic Impact

The N-methylation of valine introduces a methyl group on the amine, eliminating the proton required for hydrogen bonding (donor). When combined with esterification, this creates a molecule with distinct lipophilic shifts.

FeatureMethyl Ester (OMe) Tert-Butyl Ester (OtBu) Mechanistic Impact
Steric Bulk Low (Planar, small)High (Tetrahedral, bulky)OtBu hinders nucleophilic attack; increases stability against incidental hydrolysis.
Lipophilicity (LogP) Low (~0.1 - 0.5)High (~2.5 - 3.1)OtBu drives partitioning into non-polar organic phases (Hexane/Et₂O).
Electronic Effect Electron-withdrawingElectron-donating (Inductive)t-Butyl group stabilizes carbocation intermediates during acidolytic cleavage.
H-Bond Capacity Acceptor only (C=O)Acceptor only (C=O)N-methylation removes the NH donor, significantly reducing lattice energy and increasing organic solubility.
The "N-Methyl Effect" on Solubility

Standard amino acid esters often aggregate due to intermolecular H-bonding (NH···O=C). N-methylation disrupts this network.

  • Result: Both N-methyl esters exhibit higher solubility in organic solvents (DCM, THF) compared to their non-methylated counterparts.

  • Differentiation: The OtBu variant amplifies this effect, rendering the molecule nearly insoluble in neutral water (as a free base) but highly soluble in hydrophobic solvents like hexanes or toluene.

Solubility Profiling & Extraction Strategy

The following data summarizes the solubility behavior of the Free Base and Hydrochloride Salt forms. This distinction is critical for workup design.

Comparative Solubility Matrix
Solvent SystemN-Me-Val-OMe (HCl Salt)N-Me-Val-OMe (Free Base)N-Me-Val-OtBu (HCl Salt)N-Me-Val-OtBu (Free Base)
Water (pH 7) High (>100 mg/mL)ModerateModerateNegligible (<1 mg/mL)
DCM / Chloroform ModerateHigh High Very High
Ethyl Acetate LowHighModerateHigh
Hexanes / Heptane InsolubleLowInsolubleHigh
Methanol / EtOH HighHighHighHigh
Operational Implication: Workup Decision Tree

The drastic difference in lipophilicity allows for "self-purifying" extraction protocols.

  • For Methyl Ester: Requires salting out (NaCl) to drive the free base into EtOAc during extraction.

  • For Tert-Butyl Ester: The free base partitions aggressively into organics. Acidic impurities can be washed away with water without significant product loss.

ExtractionWorkflow Start Crude Reaction Mixture (Containing N-Me-Val Ester) CheckEster Identify Ester Type Start->CheckEster MePath Methyl Ester (OMe) CheckEster->MePath BuPath Tert-Butyl Ester (OtBu) CheckEster->BuPath MeStep1 Dilute with Water Adjust pH > 9 (Na2CO3) MePath->MeStep1 MeStep2 Extract with DCM or EtOAc (Requires multiple extractions) MeStep1->MeStep2 MeRisk RISK: Product loss to aqueous phase if not salted out MeStep2->MeRisk BuStep1 Dilute with Water Adjust pH > 8 BuPath->BuStep1 BuStep2 Extract with Hexanes or Et2O (Single extraction often sufficient) BuStep1->BuStep2 BuBenefit BENEFIT: Polar impurities remain in aqueous phase BuStep2->BuBenefit

Figure 1: Decision tree for liquid-liquid extraction based on ester lipophilicity.

Synthesis & Stability Protocols

Orthogonal Protection

The choice between OMe and OtBu is often dictated by the deprotection strategy required later in the synthesis.

  • N-Me-Val-OMe: Base Labile. Cleaved by saponification (LiOH/MeOH).

    • Warning: N-methyl amino acids are prone to diketopiperazine (DKP) formation during base treatment if they are dipeptides.

  • N-Me-Val-OtBu: Acid Labile. Cleaved by TFA or HCl/Dioxane.

    • Advantage:[1][2][3] Stable to nucleophiles and base, preventing premature cleavage during Fmoc removal or basic coupling conditions.

Experimental Protocol: Synthesis of N-Me-Val-OtBu

Rationale: Direct esterification of N-methyl amino acids is difficult due to steric hindrance. The preferred route is esterification of Valine followed by N-methylation.

Step 1: Tert-Butyl Esterification (Isobutylene Method) [2]

  • Setup: Charge a pressure vessel (autoclave) with L-Valine (10.0 g) and Dioxane (50 mL).

  • Acid Catalyst: Add concentrated H₂SO₄ (1.0 mL) cautiously.

  • Reagent: Condense Isobutylene gas (approx. 50 mL) into the vessel at -78°C.

  • Reaction: Seal and stir at room temperature for 24–48 hours.

    • Mechanism:[1][2][4][5] Acid-catalyzed addition of the carboxylic acid across the alkene.

  • Workup: Vent excess gas. Pour into cold NaOH (1M) and extract with Ethyl Ether (exploitation of OtBu lipophilicity). Dry (MgSO₄) and concentrate.

Step 2: N-Methylation (Benoiton Method) [6]

  • Reagents: Dissolve H-Val-OtBu (1 eq) in anhydrous THF. Add Methyl Iodide (MeI, 1.2 eq).

  • Base: Add Sodium Hydride (NaH, 1.1 eq) at 0°C.

    • Note: The bulky t-butyl group protects the carboxylate from methylation, but strict stoichiometry is required to prevent quaternization.

  • Workup: Quench with NH₄Cl. Extract with Hexanes (N-Me-Val-OtBu is highly lipophilic).

Stability & Degradation Logic

Understanding the degradation pathways is vital for storage and handling.

StabilityLogic Substrate N-Me-Val Ester ConditionAcid Acidic Conditions (TFA / HCl) Substrate->ConditionAcid ConditionBase Basic Conditions (LiOH / NaOH) Substrate->ConditionBase OMe_Acid Methyl Ester (OMe) STABLE (Protonation of amine) ConditionAcid->OMe_Acid OMe Path OtBu_Acid t-Butyl Ester (OtBu) LABILE (Cleavage via t-Butyl Cation) ConditionAcid->OtBu_Acid OtBu Path OMe_Base Methyl Ester (OMe) LABILE (Hydrolysis to Acid) ConditionBase->OMe_Base OMe Path OtBu_Base t-Butyl Ester (OtBu) STABLE (Steric Shielding) ConditionBase->OtBu_Base OtBu Path

Figure 2: Orthogonality map demonstrating the inverse stability profiles of the two esters.

References

  • Benoiton, N. L., et al. (1977). "N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation." Canadian Journal of Chemistry. Link

  • Aurelio, L., et al. (2004). "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews. Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for ester stability).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][8] Chemical Reviews. Link

  • Sigma-Aldrich. "L-Valine tert-butyl ester hydrochloride Product Specification." Link

Sources

An In-depth Technical Guide to N-Methyl-L-valine tert-butyl ester (N-Me-Val-OtBu)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-L-valine tert-butyl ester, systematically known as tert-butyl N-methyl-L-valinate and commonly abbreviated as N-Me-Val-OtBu, is a modified amino acid derivative of significant interest in peptide synthesis and medicinal chemistry. The incorporation of an N-methyl group onto the peptide backbone can impart desirable pharmacokinetic properties to peptide-based therapeutics, including enhanced metabolic stability, increased cell permeability, and improved oral bioavailability. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions. This guide provides a comprehensive overview of the molecular weight and known physical properties of N-Me-Val-OtBu, alongside detailed experimental protocols for their determination, offering valuable insights for its application in research and development.

Core Molecular Attributes

N-Me-Val-OtBu is a chiral molecule belonging to the class of N-alkylated amino acid esters. Its foundational chemical identifiers are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₁NO₂[1]
Molecular Weight 187.28 g/mol [1]
CAS Number 5616-87-5[1]

A fundamental understanding of its structure is crucial for appreciating its chemical behavior.

Caption: Chemical structure of N-Me-Val-OtBu.

Physicochemical Properties

Detailed experimental data for the physical properties of N-Me-Val-OtBu are not extensively reported in publicly available literature. However, based on its chemical structure and data from analogous compounds, certain properties can be inferred or predicted. The following table summarizes available experimental and predicted data, along with properties of structurally related molecules for comparative analysis.

PropertyN-Me-Val-OtBuL-Valine tert-butyl ester HClN-Methyl-L-valine HClL-Leucine tert-butyl ester HClSource(s)
Appearance Not specified (likely a liquid or low-melting solid)White powderWhite to off-white powderWhite powder[2][3]
Melting Point (°C) Not available135 - 145175 - 180234 - 238[2][3]
Boiling Point (°C) Not availableNot availableNot availableNot available
Solubility Expected to be soluble in organic solventsSoluble in polar solventsNot specifiedSoluble in DMF[3]
Optical Rotation Not available[α]D²⁰ = +4.4 ± 1º (c=2 in H₂O)[α]D²⁰ = +33 ± 2º (c=1 in MeOH)[α]D²⁰ = +11 ± 2º (c=2 in DMF)[2][3]
Predicted LogP 1.5721Not availableNot availableNot available[1]

Experimental Protocols for Physicochemical Characterization

The determination of the physical properties of a novel or sparsely characterized compound like N-Me-Val-OtBu is fundamental for its application. The following section details the standard experimental methodologies for these measurements.

Determination of Melting Point

The melting point is a critical indicator of purity.

Methodology:

  • Sample Preparation: A small, dry sample of the crystalline compound is packed into a capillary tube.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. A narrow melting range typically indicates a high degree of purity.

G cluster_0 Melting Point Determination Workflow Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Heating and Observation Heating and Observation Instrument Setup->Heating and Observation Record Melting Range Record Melting Range Heating and Observation->Record Melting Range

Caption: Workflow for melting point determination.

Determination of Boiling Point

For liquid compounds, the boiling point is a key physical constant.

Methodology (Microscale):

  • Sample Preparation: A small volume of the liquid is placed in a small test tube with an inverted capillary tube.

  • Heating: The test tube is heated in a controlled manner, often in a heating block or oil bath.

  • Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary is noted. The apparatus is then allowed to cool.

  • Measurement: The temperature at which the liquid re-enters the capillary tube upon cooling is recorded as the boiling point.

Determination of Solubility

Solubility is a crucial parameter, especially in the context of drug development and reaction chemistry.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane) are chosen.

  • Sample Addition: A known mass of N-Me-Val-OtBu is added to a known volume of the solvent at a specific temperature (typically ambient).

  • Observation: The mixture is agitated, and the dissolution is observed.

  • Quantification: If the substance dissolves, more solute is added until saturation is reached. The concentration at saturation is the solubility. This can be determined gravimetrically or by spectroscopic methods (e.g., UV-Vis, NMR) if the compound has a suitable chromophore or distinct spectral signature.

Determination of Optical Rotation

As a chiral molecule, the optical rotation of N-Me-Val-OtBu is a defining characteristic.

Methodology:

  • Sample Preparation: A solution of N-Me-Val-OtBu of a known concentration is prepared in a suitable solvent.

  • Instrumentation: A polarimeter is used for the measurement.

  • Measurement: The prepared solution is placed in a sample cell of a known path length. Plane-polarized light is passed through the sample, and the angle of rotation of the light is measured.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) are also reported.

G cluster_1 Optical Rotation Measurement and Calculation Prepare Solution Prepare Solution Fill Sample Cell Fill Sample Cell Prepare Solution->Fill Sample Cell Measure Observed Rotation (α) Measure Observed Rotation (α) Fill Sample Cell->Measure Observed Rotation (α) Calculate Specific Rotation [α] Calculate Specific Rotation [α] Measure Observed Rotation (α)->Calculate Specific Rotation [α]

Caption: Process for determining specific rotation.

Synthesis and Reactivity Insights

N-Methylated amino acids and their esters are typically synthesized through methods that involve the protection of the carboxylic acid group, followed by N-methylation, and subsequent deprotection if necessary.

A common synthetic route to N-Me-Val-OtBu would involve the protection of L-valine as its tert-butyl ester, followed by N-methylation.

Synthetic Pathway Overview:

  • Esterification: L-valine is reacted with a source of tert-butyl groups, often in the presence of an acid catalyst, to form L-valine tert-butyl ester.

  • N-Methylation: The resulting ester is then N-methylated. A variety of methods can be employed, including reductive amination with formaldehyde and a reducing agent, or direct alkylation with a methylating agent such as methyl iodide in the presence of a base. The choice of base and solvent is critical to minimize racemization.[4]

  • Purification: The final product is purified using standard techniques such as column chromatography or distillation.

The tert-butyl ester protecting group is stable to many reaction conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free carboxylic acid, N-methyl-L-valine.[4]

G cluster_2 General Synthetic Scheme for N-Me-Val-OtBu L-Valine L-Valine L-Valine tert-butyl ester L-Valine tert-butyl ester L-Valine->L-Valine tert-butyl ester Esterification N-Me-Val-OtBu N-Me-Val-OtBu L-Valine tert-butyl ester->N-Me-Val-OtBu N-Methylation N-Methyl-L-valine N-Methyl-L-valine N-Me-Val-OtBu->N-Methyl-L-valine Acidic Deprotection

Caption: Synthetic pathway to N-Me-Val-OtBu.

Conclusion

References

Sources

Role of N-Methyl Valine in Peptide Membrane Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Beyond Rule of 5" (bRo5) chemical space offers immense potential for targeting intracellular protein-protein interactions (PPIs) previously deemed undruggable. However, the utility of macrocyclic peptides is frequently bottlenecked by poor membrane permeability. N-methylation of the peptide backbone—specifically using N-methyl valine (N-MeVal) —is a critical engineering strategy to overcome this barrier.

This guide details the physicochemical mechanism of N-MeVal, provides a field-validated protocol for its difficult synthesis, and outlines the analytical workflows necessary to validate permeability improvements.

Part 1: The Physicochemical Barrier & The N-MeVal Solution

The Desolvation Penalty

The primary energetic cost for a peptide entering a lipid bilayer is desolvation . Every amide bond (-NH-CO-) in a peptide backbone acts as a hydrogen bond donor (HBD) and acceptor (HBA). In aqueous solution, these form strong H-bonds with water. To enter the hydrophobic membrane core, these water molecules must be stripped away.

  • Energy Cost: Removing a single water molecule from an amide proton costs approximately 2–5 kcal/mol .

  • The Problem: A typical cyclic hexapeptide has 6 HBDs. If these are not satisfied intramolecularly, the energetic penalty prevents membrane traversal.

Mechanism of N-Methyl Valine

N-methylation addresses this by replacing the amide proton (-NH-) with a methyl group (-N(CH₃)-). N-MeVal is particularly potent due to the synergistic effect of the N-methyl group and Valine’s bulky isopropyl side chain.

  • Elimination of H-Bond Donors: Directly reduces the desolvation energy penalty.

  • Conformational Locking (The "Knob" Effect):

    • The steric clash between the N-methyl group and the beta-branched isopropyl side chain of Valine severely restricts the

      
       and 
      
      
      
      torsion angles.
    • This often forces the peptide bond into a cis-conformation , promoting the formation of tight turns (e.g.,

      
      -turns).
      
  • Chameleonicity: These constraints force the peptide to adopt a "closed" conformation in lipophilic environments, burying polar groups internally (intramolecular H-bonds), while allowing an "open" soluble conformation in water.

Visualization: The Solvation-Permeability Pathway

The following diagram illustrates the transition of an N-methylated peptide from aqueous solvation to membrane permeation.

PermeabilityMechanism cluster_aqueous Aqueous Phase (High Dielectric) cluster_membrane Lipid Bilayer (Low Dielectric) State_Open Open Conformation (Solvent Exposed Polar Groups) H_Bonding H-Bonding with Water (High Solvation Energy) State_Open->H_Bonding Equilibrium NMeVal_Action N-MeVal Effect: 1. Removes H-Bond Donor 2. Steric 'Lock' (Cis-Amide) H_Bonding->NMeVal_Action Desolvation Required State_Closed Closed Conformation (Intramolecular H-Bonds) Membrane_Entry Membrane Permeation (Passive Diffusion) State_Closed->Membrane_Entry Lipophilic Surface NMeVal_Action->State_Closed Induces Folding

Caption: The "Chameleonic" shift facilitated by N-MeVal. The modification lowers the energy barrier for desolvation and structurally enforces the lipophilic "closed" state.

Part 2: Chemical Synthesis Strategy (SPPS)

Synthesizing peptides with N-MeVal is notoriously difficult. The steric bulk that aids permeability hinders chemical coupling. Standard protocols (HBTU/DIPEA) often fail, leading to deletion sequences.

Critical Reagents
  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . These are superior to HBTU/PyBOP for sterically hindered junctions.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) can be added as an additive to reduce racemization and improve kinetics.

  • Resin: Low loading resins (0.2–0.4 mmol/g) are preferred to prevent aggregation.

Protocol: Coupling onto N-Methyl Valine

The hardest step is not adding N-MeVal, but adding the next amino acid onto the secondary amine of the N-MeVal residue.

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF (30 min).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Coupling (The Difficult Step):

    • Amino Acid: 4.0 equivalents (eq).

    • HATU: 3.9 eq (Avoid excess to prevent capping).

    • HOAt: 4.0 eq (Optional but recommended).

    • DIPEA: 8.0 eq.[1]

    • Solvent: DMF or NMP (N-methyl-2-pyrrolidone) for better solubility.

    • Time: 2 hours to Overnight (Double coupling is often required).

  • Monitoring: Standard Kaiser test (ninhydrin) does not work on secondary amines. Use the Chloranil Test or p-Nitrophenol ester test .

  • Capping: Acetylate unreacted amines to prevent deletion sequences.

Visualization: N-Methyl SPPS Cycle

SPPS_Workflow Start Resin-Bound Peptide (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Decision Is Previous Residue N-Methylated? Wash1->Decision Standard_Coup Standard Coupling (HBTU/DIPEA, 45 min) Decision->Standard_Coup No Difficult_Coup High-Steric Coupling (HATU/HOAt/DIPEA, 2-12h) *Double Couple* Decision->Difficult_Coup Yes (Secondary Amine) Check Monitoring (Chloranil Test) Standard_Coup->Check Difficult_Coup->Check Capping Capping (Ac2O/Pyridine) Check->Capping Incomplete Next_Cycle Proceed to Next Cycle Check->Next_Cycle Complete Capping->Next_Cycle

Caption: Modified SPPS workflow distinguishing standard coupling from the rigorous conditions required for N-methylated residues.

Part 3: Analytical Validation (PAMPA)

Once synthesized, the impact of N-MeVal on permeability must be quantified. The Parallel Artificial Membrane Permeability Assay (PAMPA) is the industry standard for assessing passive diffusion.

Why PAMPA over Caco-2?

For N-MeVal optimization, we isolate passive diffusion from active transport. Caco-2 cells express efflux pumps (P-gp) that can confound results. PAMPA uses an artificial lipid barrier, providing a clean read on the physicochemical permeability (


).
PAMPA Protocol for Cyclic Peptides

Based on methodologies from the Lokey Laboratory (UCSC).

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Acceptor Plate: 96-well PTFE plate.

  • Membrane Solution: 1% (w/v) Lecithin in Dodecane.[2]

  • Buffer: PBS (pH 7.4).

Procedure:

  • Preparation: Dissolve peptide stocks to 10 mM in DMSO. Dilute to 10 µM in PBS (Donor Solution).

  • Coating: Carefully pipet 5 µL of Lecithin/Dodecane solution onto the filter of the donor plate. Critical: Ensure the membrane is translucent, indicating proper wetting.

  • Assembly:

    • Add 150 µL Donor Solution to the Donor Plate.

    • Add 300 µL PBS to the Acceptor Plate.[2]

    • Sandwich the plates (Donor on top of Acceptor).

  • Incubation: Incubate at Room Temperature for 16–24 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Analyze both Donor and Acceptor wells via LC-MS/MS.

  • Calculation: Calculate effective permeability (

    
    , cm/s) using the standard equation:
    
    
    
    
Data Interpretation: Representative Impact

The table below illustrates the typical impact of N-methylation on a model cyclic hexapeptide (e.g., derived from Veber-Hirschmann series).

Compound StructureH-Bond Donors (HBD)Log Pe (cm/s)Permeability Classification
Cyclo(Ala-Ala-Ala-Ala-Ala-Ala) 6-9.5Impermeable
Cyclo(Ala-Ala-Val-Ala-Ala-Val) 6-8.8Low
Cyclo(NMeVal-Ala-Val-Ala-Ala-Val) 5-7.2Moderate
Cyclo(NMeVal-Ala-NMeVal-Ala-Ala-Val) 4-6.1High (Drug-like)
Cyclosporine A (Reference) 4 (Exposed)-5.8High

Note: A Log Pe > -6.0 is generally considered excellent for passive diffusion.

References

  • Hewitt, W. M., et al. (2015). "Cell-Permeable Cyclic Peptides from Synthetic Libraries Inspired by Natural Products." Journal of the American Chemical Society.[3] Link

  • White, T. R., et al. (2011). "On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds." Nature Chemical Biology. Link

  • Rezaei, M. A., et al. (2006). "Conformational flexibility, internal hydrogen bonding, and passive membrane permeability: Successful in silico prediction of the relative permeabilities of cyclic peptides." Journal of the American Chemical Society.[3] Link

  • Chatterjee, J., et al. (2008).[3] "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research. Link

  • CycPeptMPDB. (2025). "Comprehensive Database of Cyclic Peptide Membrane Permeability." CycPeptMPDB Online Resource. Link

Sources

Technical Guide: N-Methylated Amino Acid Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of N-methylated amino acids (NMAAs) into peptide sequences represents a pivotal strategy in modern drug discovery, specifically for transforming biologically active peptides into viable therapeutic candidates.[1][2][3][4][5][6] By replacing the amide proton with a methyl group, researchers can simultaneously enhance metabolic stability against proteases and improve membrane permeability—a property often described as "chameleonicity."

This guide serves as a technical manual for the synthesis, incorporation, and validation of NMAAs in solid-phase peptide synthesis (SPPS). It moves beyond basic theory to provide actionable protocols for overcoming the steric and chemical challenges inherent in N-methylated peptide chemistry.

Part 1: The Rationale – Pharmacokinetic Engineering

The primary failure modes for peptide drugs are rapid renal clearance, enzymatic degradation, and poor cellular uptake. N-methylation addresses these by altering the physicochemical landscape of the peptide backbone.[2][7][8]

The "Chameleonic" Effect & Permeability

Peptides are typically polar due to the high density of hydrogen bond donors (amide NH).

  • Mechanism: N-methylation removes a hydrogen bond donor.[8] This lowers the energy penalty for desolvation, allowing the peptide to transition from an aqueous environment (bloodstream) into the lipid bilayer (cell membrane).[7]

  • Conformational Constraint: The N-methyl group introduces steric clashes (allylic strain) that restrict the

    
     and 
    
    
    
    torsion angles, often locking the peptide into a bioactive conformation (e.g.,
    
    
    -turns) and reducing the entropic cost of binding to a receptor.
Proteolytic Stability

Proteases (e.g., trypsin, chymotrypsin) require specific backbone conformations and hydrogen bonding networks to hydrolyze amide bonds.

  • Steric Shielding: The bulky methyl group physically blocks the active site of proteases.

  • Cleavage Resistance: N-methylation of the scissile bond (or the adjacent residue) renders the peptide bond nearly uncleavable by standard peptidases.

Part 2: Visualizing the Workflow

The following diagram illustrates the strategic integration of N-methylation into the drug discovery pipeline, highlighting the transition from a native sequence to a lead candidate.

NMethylationWorkflow Native Native Peptide (High Potency, Low Stability) Design In Silico Design (N-Methyl Scan) Native->Design Identify Sites Synthesis Building Block Synthesis (Fukuyama/Reductive) Design->Synthesis Select Method SPPS SPPS Incorporation (HATU/PyAOP) Synthesis->SPPS Coupling Lead Lead Candidate (High Permeability/Stability) SPPS->Lead Validation

Caption: Figure 1. Strategic workflow transforming a native peptide into a stable drug candidate via N-methylation.

Part 3: Synthetic Methodologies for Building Blocks

While many N-Fmoc-N-methyl amino acids are commercially available, cost and availability of exotic residues often necessitate in-house synthesis.

The Fukuyama-Mitsunobu Method (Gold Standard)

This method is preferred for its versatility and compatibility with solid-phase synthesis (site-selective N-methylation on-resin).

Mechanism:

  • Activation: The primary amine is activated with o-nitrobenzenesulfonyl chloride (o-NBS-Cl), rendering the NH proton acidic (pKa ~10).

  • Alkylation: The sulfonamide is alkylated via Mitsunobu conditions (alcohol + DEAD + PPh3) or direct alkylation (MeI + base).

  • Deprotection: The o-NBS group is removed via thiolysis (Mercaptoethanol/DBU), leaving the secondary amine.

Protocol: On-Resin N-Methylation (Biron-Kessler Modification)

  • Sulfonylation: Treat resin-bound free amine with o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP for 2 hours. Wash with NMP.[9]

  • Methylation: Add DBU (3 eq) in NMP (3 mins) to deprotonate. Add Methyl Iodide (10 eq) or Dimethyl Sulfate. Agitate for 10 mins. Repeat 2x.

  • Deprotection: Treat with

    
    -mercaptoethanol (10 eq) and DBU (5 eq) in NMP for 5 mins. Repeat 2x. Wash thoroughly with NMP, DCM, DMF.
    
Reductive Amination (Solution Phase)

Best for large-scale preparation of simple N-methyl building blocks (e.g., N-Me-Ala, N-Me-Phe).

  • Reagents: Paraformaldehyde, acid catalyst (TFA), and a hydride source (Triethylsilane or NaBH3CN).

  • Advantage: Inexpensive and avoids the use of sulfonamides.

  • Risk: Over-alkylation is possible if not carefully controlled.

Part 4: SPPS Incorporation Strategies

Coupling an amino acid to an N-methylated residue is the most challenging step in the synthesis due to the steric hindrance of the secondary amine.[6]

Coupling Reagent Selection

Standard reagents (HBTU/HOBt) often fail, leading to deletion sequences.

ReagentClassEfficacy for N-MeRecommendation
HATU UroniumHighFirst-line choice. The 7-aza group stabilizes the active ester.
PyAOP PhosphoniumVery HighUse for difficult couplings where HATU fails.
COMU UroniumHighSafer alternative to HATU (non-explosive), excellent performance.
PyBrOP PhosphoniumHighEffective for extremely hindered couplings (e.g., N-Me to N-Me).
Critical Protocol: Coupling to an N-Methyl Residue

Objective: Couple Fmoc-AA-OH to H-N(Me)-AA-Resin.

  • Reagents: Use HATU (0.95 eq relative to AA) and HOAt (0.95 eq) with DIEA (2 eq).

  • Stoichiometry: Use a high excess of amino acid (5–10 eq).

  • Conditions:

    • Microwave: 75°C for 10–15 minutes is highly recommended.

    • Manual: Double coupling (2 x 2 hours) at room temperature.

  • End-Capping: Acetylate unreacted amines with Ac2O/Pyridine to prevent deletion sequences from growing.

Validation: The Chloranil Test

Do NOT use the Kaiser Test. The Kaiser (ninhydrin) test detects primary amines. It will yield a false negative for N-methylated residues.

  • Protocol: Add 2% acetaldehyde in DMF and 2% chloranil in DMF to a few resin beads.

  • Result: A dark blue/green color indicates a free secondary amine (positive). No color indicates complete coupling.

Part 5: Case Study – Cyclosporine A

Cyclosporine A (CsA) is the archetype of N-methylated peptide drugs.[10] It is a cyclic undecapeptide with seven N-methylated residues.[10]

Structural Impact
  • Bioavailability: The seven N-methyl groups mask the polar backbone, allowing CsA to cross the intestinal membrane (oral bioavailability ~30%).

  • Target Binding: The N-methylation at specific sites (e.g., Val-11, MeLeu-9, MeLeu-10) locks the backbone into a conformation that binds Cyclophilin A with nanomolar affinity.

Synthesis Pathway Visualization

The following diagram details the specific chemical transformation used to generate the N-methylated building block using the Fukuyama method.

FukuyamaSynthesis Start Fmoc-AA-OH (Primary Amine) Step1 Sulfonylation (o-NBS-Cl, Collidine) Start->Step1 Inter1 N-o-NBS-AA-OH Step1->Inter1 Step2 Methylation (Mitsunobu: MeOH/DEAD/PPh3 OR Alkylation: MeI/DBU) Inter1->Step2 Inter2 N-Me-N-o-NBS-AA-OH Step2->Inter2 Step3 Deprotection (Mercaptoethanol/DBU) Inter2->Step3 End Fmoc-N-Me-AA-OH (Secondary Amine) Step3->End

Caption: Figure 2. The Fukuyama-Mitsunobu pathway for synthesizing N-methylated amino acid building blocks.

References

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012).[9] Synthesis of N-methylated cyclic peptides. Nature Protocols.[9] [Link]

  • Di Gioia, M. L., et al. (2016).[11] N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry. [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[12] The Journal of Organic Chemistry.[9] [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters.[9] [Link]

Sources

Methodological & Application

Application Note: Site-Selective N-Methylation of L-Valine tert-Butyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

N-methylated amino acids are indispensable building blocks in the design of peptidomimetics, macrocycles, and peptide-based therapeutics. The incorporation of N-methyl-L-valine into a peptide backbone enhances proteolytic stability, increases membrane permeability, and strategically restricts conformational flexibility.

However, synthesizing these building blocks presents a significant chemical challenge. Direct reductive amination of primary amino acid esters (e.g., using formaldehyde and sodium cyanoborohydride) notoriously suffers from over-alkylation, yielding undesired N,N-dimethylated byproducts. Furthermore, alternative N-methylation strategies, such as the reductive cleavage of oxazolidinone intermediates, often require strongly acidic conditions (e.g., TFA) that are entirely incompatible with acid-labile protecting groups like the tert-butyl ester[1].

To achieve strict mono-methylation while preserving both the tert-butyl ester and the stereochemical integrity of the α-carbon, the Fukuyama amine synthesis utilizing the o-nitrobenzenesulfonyl (o-NBS) protecting group is the industry gold standard[2]. This application note details a robust, self-validating, three-step workflow for the synthesis of N-methyl-L-valine tert-butyl ester.

Mechanistic Causality

The success of this protocol relies on the unique electronic properties of the o-NBS group, which acts dually as a protecting and activating group[3]:

  • Activation: The highly electron-withdrawing nature of the o-NBS group lowers the pKa of the sulfonamide N-H to approximately 11. This allows for facile deprotonation by mild, non-nucleophilic bases (e.g., K₂CO₃), preventing the α-carbon racemization that typically occurs with stronger bases like NaH[2].

  • Alkylation: The resulting sulfonamide anion is a soft nucleophile that readily undergoes an Sₙ2 reaction with methyl iodide. The steric bulk of the o-NBS group completely prevents over-methylation.

  • Deprotection: The o-NBS group is uniquely susceptible to nucleophilic aromatic substitution by soft nucleophiles such as thiophenol. The thiolate attacks the electron-deficient aromatic ring, forming a Meisenheimer complex that subsequently collapses to release sulfur dioxide and the desired secondary amine[4]. The tert-butyl ester remains completely untouched throughout this mild sequence[5].

Mechanism NBS o-NBS Protection (Electron-Withdrawing) Acid Increased N-H Acidity (pKa ~11) NBS->Acid Deprot Mild Deprotonation (K2CO3, No Racemization) Acid->Deprot Alkyl SN2 Mono-alkylation (MeI) Deprot->Alkyl Meisen Thiolate Attack (Meisenheimer Complex) Alkyl->Meisen PhSH / Base Release Release of SO2 & Secondary Amine Meisen->Release

Fig 1. Mechanistic rationale of the Fukuyama amine synthesis ensuring mono-methylation.

Experimental Workflow & Quantitative Data

Workflow Step1 L-Valine tert-butyl ester (Primary Amine) Step2 N-(o-NBS)-L-Valine tert-butyl ester (Activated Sulfonamide) Step1->Step2 Step 1: o-NBS-Cl, DIPEA DCM, 0°C to RT Step3 N-Methyl-N-(o-NBS)-L-Valine tert-butyl ester (Mono-methylated Intermediate) Step2->Step3 Step 2: MeI, K2CO3 DMF, RT Step4 N-Methyl-L-Valine tert-butyl ester (Secondary Amine Product) Step3->Step4 Step 3: PhSH, K2CO3 DMF, RT

Fig 2. Three-step Fukuyama N-methylation workflow for L-Valine tert-butyl ester.

Quantitative Reaction Parameters
StepReaction PhaseReagents & EquivalentsSolventTempTimeExpected Yield
1 Sulfonylation L-Val-OtBu·HCl (1.0 eq)o-NBS-Cl (1.1 eq)DIPEA (2.5 eq)DCM (0.2 M)0 °C → RT3 h90–95%
2 Alkylation N-(o-NBS)-L-Val-OtBu (1.0 eq)MeI (3.0 eq)K₂CO₃ (3.0 eq)DMF (0.2 M)RT14 h85–95%
3 Deprotection N-Me-N-(o-NBS)-L-Val-OtBu (1.0 eq)PhSH (1.2 eq)K₂CO₃ (3.0 eq)DMF (0.2 M)RT3 h80–90%

Step-by-Step Methodology

Phase 1: Sulfonylation (Amine Activation)

Rationale: DIPEA is selected over weaker bases to ensure complete neutralization of the L-valine tert-butyl ester hydrochloride salt while efficiently scavenging the HCl generated during sulfonylation. DCM provides excellent solubility and reaction kinetics.

  • Suspend L-Valine tert-butyl ester hydrochloride (10.0 mmol, 2.09 g) in anhydrous DCM (50 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (25.0 mmol, 4.35 mL) dropwise. The solution will become homogeneous.

  • Slowly add o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (11.0 mmol, 2.44 g) in portions over 10 minutes.

  • Remove the ice bath and stir at room temperature for 3 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The primary amine starting material (Ninhydrin active, R_f ~0.1) should disappear, replaced by a UV-active spot (R_f ~0.4). LC-MS will show the [M+H]⁺ peak for the sulfonamide.

  • Workup: Quench with 1M aqueous HCl (30 mL) to remove excess DIPEA. Separate the organic layer, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude sulfonamide.

Phase 2: Site-Selective N-Methylation

Rationale: DMF is utilized as a polar aprotic solvent to solvate the potassium cation, leaving the sulfonamide anion highly nucleophilic for the Sₙ2 attack on methyl iodide. K₂CO₃ is strong enough to deprotonate the sulfonamide but weak enough to prevent α-proton abstraction[2].

  • Dissolve the crude N-(o-NBS)-L-Valine tert-butyl ester (approx. 10.0 mmol) in anhydrous DMF (40 mL).

  • Add anhydrous Potassium Carbonate (K₂CO₃) (30.0 mmol, 4.14 g).

  • Add Methyl Iodide (MeI) (30.0 mmol, 1.87 mL) dropwise. (Caution: MeI is a volatile alkylating agent; perform strictly in a well-ventilated fume hood).

  • Stir the suspension vigorously at room temperature for 14 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The secondary sulfonamide (R_f ~0.4) will convert to a slightly less polar, UV-active tertiary sulfonamide (R_f ~0.5). LC-MS will confirm a precise +14 Da mass shift.

  • Workup: Dilute the mixture with Ethyl Acetate (150 mL). Wash sequentially with distilled water (3 × 50 mL) to remove DMF, then brine (50 mL). Dry over Na₂SO₄ and concentrate to yield the methylated intermediate.

Phase 3: Deprotection (Sulfonamide Cleavage)

Rationale: Thiophenol acts as a soft nucleophile, specifically targeting the electron-deficient aromatic ring of the o-NBS group. The tert-butyl ester is completely inert to these conditions, preserving the C-terminal protecting group[5].

  • Dissolve the crude N-Methyl-N-(o-NBS)-L-Valine tert-butyl ester (approx. 10.0 mmol) in anhydrous DMF (40 mL).

  • Add Potassium Carbonate (K₂CO₃) (30.0 mmol, 4.14 g).

  • Add Thiophenol (PhSH) (12.0 mmol, 1.23 mL) dropwise. (Caution: Thiophenol has a strong, noxious odor).

  • Stir at room temperature for 3 hours.

  • Validation Checkpoint: Monitor via TLC (DCM/MeOH 9:1). The UV-active starting material will disappear. The product will appear as a Ninhydrin-active spot (staining reddish-brown, characteristic of secondary amines).

  • Workup: Dilute with Ethyl Acetate (100 mL). Wash with 1M aqueous NaOH (3 × 40 mL) to remove excess thiophenol and the resulting sulfonic acid byproduct. Wash with water (40 mL) and brine (40 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% DCM to DCM/MeOH 95:5) to afford pure N-Methyl-L-Valine tert-butyl ester.

References

  • An Improved Synthesis of Fmoc-N-methyl-α-amino Acids Source: ResearchGate URL
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Synthesis of N-Alkyl Amino Acids Source: Monash University URL
  • Source: PMC (National Institutes of Health)
  • Source: Universitat de Barcelona (Dipòsit Digital)

Sources

Using N-Me-Val-OtBu in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Incorporation of N-Methyl Valine in SPPS via the Dipeptide Unit Strategy

Executive Summary

The incorporation of N-methylated amino acids, such as N-Methyl Valine (N-Me-Val), is a critical strategy in medicinal chemistry to enhance peptide metabolic stability, membrane permeability, and conformational rigidity. However, the steric bulk of the N-methyl group presents severe challenges in standard Solid-Phase Peptide Synthesis (SPPS), often leading to incomplete coupling and deletion sequences.[1]

This guide details the Dipeptide Unit Strategy , utilizing N-Me-Val-OtBu (N-Methyl Valine tert-butyl ester) as a core intermediate. By synthesizing an Fmoc-dipeptide building block in the solution phase, researchers can bypass the thermodynamically unfavorable on-resin coupling steps, ensuring high purity and yield in complex peptide sequences.

The Challenge: Steric Hindrance in SPPS

In standard SPPS, introducing N-Me-Val creates two distinct kinetic bottlenecks:

  • Coupling of N-Me-Val: The methylation of the nitrogen does not significantly hinder the activation of its own carboxyl group, but it does prone the activated species to racemization.

  • Coupling to N-Me-Val (The "Difficult Step"): Once N-Me-Val is on the resin, the terminal amine is secondary and sterically crowded. Coupling the next amino acid (Fmoc-Xaa-OH) to this N-methylated terminus is exceptionally difficult, often requiring double couplings, elevated temperatures, or aggressive reagents (e.g., HATU, PyBroP), yet still frequently resulting in failure.

The Solution: The use of N-Me-Val-OtBu allows for the synthesis of a pre-formed dipeptide unit (Fmoc-Xaa-N-Me-Val-OH) in solution. This shifts the difficult coupling step into the solution phase, where conditions can be optimized and purification is straightforward, before the unit is introduced to the solid support.

Strategic Workflow

The following diagram illustrates the comparative advantage of the Dipeptide Unit Strategy over standard stepwise SPPS.

SPPS_Strategy cluster_standard Standard Stepwise SPPS (High Risk) cluster_dipeptide Dipeptide Unit Strategy (Recommended) S1 Resin-Peptide-NH2 S2 Couple Fmoc-N-Me-Val-OH (Moderate Difficulty) S1->S2 S3 Resin-Peptide-N(Me)Val-H (Secondary Amine) S2->S3 S4 Couple Fmoc-Xaa-OH (EXTREME DIFFICULTY) S3->S4 S5 Deletion Sequences / Low Yield S4->S5 D1 H-N-Me-Val-OtBu (Solution Phase Intermediate) D2 Couple with Fmoc-Xaa-OH (Solution Phase - Optimized) D1->D2 D3 Fmoc-Xaa-N-Me-Val-OtBu (Purified Intermediate) D2->D3 D4 TFA Deprotection (Remove OtBu) D3->D4 D5 Fmoc-Xaa-N-Me-Val-OH (Free Acid Building Block) D4->D5 D6 Couple to Resin-Peptide-NH2 (Standard SPPS Coupling) D5->D6 D7 High Purity Peptide D6->D7

Caption: Comparison of risk profiles between standard stepwise SPPS and the Dipeptide Unit Strategy using N-Me-Val-OtBu.

Detailed Protocols

Phase 1: Solution-Phase Synthesis of the Dipeptide Unit

Objective: Synthesize Fmoc-Xaa-N-Me-Val-OtBu. Rationale: Coupling in solution allows for the use of excess reagents and easy purification (flash chromatography) to remove unreacted species, ensuring 100% purity before touching the resin.

Materials:

  • Fmoc-Amino Acid (Fmoc-Xaa-OH) [1.1 eq]

  • H-N-Me-Val-OtBu [1.0 eq]

  • Coupling Reagent: HATU [1.1 eq] or COMU [1.1 eq]

  • Base: DIPEA (Diisopropylethylamine) [2.5 eq]

  • Solvent: DMF (anhydrous) or DCM/DMF mixture.

Protocol:

  • Dissolution: Dissolve Fmoc-Xaa-OH (1.1 mmol) and HATU (1.1 mmol) in minimal anhydrous DMF (approx. 5 mL).

  • Activation: Add DIPEA (2.5 mmol) and stir for 2 minutes to activate the carboxyl group. Note: The solution should turn yellow.

  • Coupling: Add H-N-Me-Val-OtBu (1.0 mmol) to the mixture. Stir at room temperature under nitrogen atmosphere.

  • Monitoring: Monitor reaction progress via TLC or LC-MS. Reaction is typically complete within 2–4 hours.

  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with 5% KHSO₄ (remove base), Sat. NaHCO₃ (remove unreacted acid), and Brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the pure dipeptide ester Fmoc-Xaa-N-Me-Val-OtBu.

Phase 2: Selective Acidolysis (OtBu Removal)

Objective: Generate the free acid Fmoc-Xaa-N-Me-Val-OH without affecting the Fmoc group. Rationale: The tert-butyl ester (OtBu) is acid-labile, while the Fmoc group is base-labile.[2] This orthogonality allows selective deprotection.

Protocol:

  • Reaction Cocktail: Prepare a mixture of TFA:DCM (1:1 v/v). Note: Scavengers (TIS/Water) are only necessary if "Xaa" contains sensitive side chains like Trp, Met, or Cys.

  • Deprotection: Dissolve the purified dipeptide ester in the TFA:DCM cocktail (approx. 10 mL per gram).

  • Incubation: Stir at room temperature for 1–2 hours. Monitor by TLC (disappearance of the ester).

  • Work-up:

    • Evaporate the TFA/DCM under reduced pressure (rotary evaporator).

    • Co-evaporation: Add Toluene or DCM and re-evaporate 3x to remove residual TFA traces (Critical: Residual TFA can prematurely remove Fmoc in the next step or interfere with coupling).

  • Product Isolation: Precipitate in cold diethyl ether or use directly if purity is confirmed by HPLC. The product is Fmoc-Xaa-N-Me-Val-OH.

Phase 3: SPPS Integration

Objective: Couple the pre-formed dipeptide to the resin-bound peptide. Rationale: We are now coupling a carboxyl group (from N-Me-Val) to a primary amine (on resin). While N-methylated amino acids are prone to racemization during activation, using a dipeptide unit reduces this risk compared to stepwise synthesis, provided the correct reagents are used.

Protocol:

  • Resin Preparation: Swell the resin (containing the growing peptide chain H-Peptide-Resin) in DMF.

  • Activation:

    • Dissolve Fmoc-Xaa-N-Me-Val-OH (3.0 eq relative to resin loading) in DMF.

    • Add DIC (3.0 eq) and Oxyma Pure (3.0 eq).

    • Expert Tip: Avoid HATU/DIPEA here if possible. The basic conditions of HATU coupling can increase the risk of C-terminal epimerization of the N-Me-Val residue. DIC/Oxyma is a neutral, highly efficient alternative that minimizes racemization [1].

  • Coupling: Add the activated mixture to the resin. Shake for 2–4 hours at room temperature.

  • Monitoring: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • Note: Since the resin has a primary amine before coupling, the Kaiser test should go from Blue -> Yellow.

  • Capping (Recommended): After coupling, perform a capping step (Acetic Anhydride/DIPEA) to terminate any unreacted chains.[3]

Data Summary & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Coupling (Phase 1) Steric hindrance of N-Me-Val amine.Use stronger activation (HATU/HOAt) or acid chlorides (via Triphosgene). Increase temp to 40°C.
Racemization (Phase 3) Base-mediated enolization during activation.Switch from HATU/DIPEA to DIC/Oxyma or DIC/HOAt. Keep pre-activation time short (<2 mins).
Fmoc Loss during Phase 2 Extended exposure to strong acid? (Unlikely)Fmoc is stable to TFA. Ensure no amine contaminants are present.
Poor Solubility Aggregation of hydrophobic dipeptide.Use "Magic Mixture" solvents (DCM/DMF/NMP) or add chaotropic salts (LiCl).

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal. Link

  • Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support". Journal of Peptide Science. Link

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides". Journal of Peptide Science. Link

  • BenchChem. (2025).[2][3] "Application Notes and Protocols for the Synthesis of Fmoc-N-Methyl-D-valine". BenchChem Application Notes. Link[3]

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for N-Me-Val-OtBu and coupling reagents before handling.

Sources

Application Notes & Protocols: Navigating the Challenges of Fmoc-SPPS Coupling for N-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-methylation of the peptide backbone is a cornerstone strategy in medicinal chemistry for enhancing the pharmacokinetic properties of peptide-based therapeutics, including improved metabolic stability, cell permeability, and oral bioavailability.[1][2][3] However, the incorporation of N-methylated amino acids during Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents significant synthetic hurdles. The steric bulk of the N-methyl group hinders the approach of activated amino acids and reduces the nucleophilicity of the secondary amine, leading to sluggish and often incomplete coupling reactions.[4][5][6] This guide provides a comprehensive overview of the challenges and offers field-proven strategies, detailed protocols, and troubleshooting advice to enable researchers to successfully synthesize these valuable, modified peptides.

The Mechanistic Challenge: Steric Hindrance and Reduced Nucleophilicity

The primary obstacle in coupling an amino acid onto an N-methylated residue lies in the inherent properties of the N-terminal secondary amine.

  • Steric Hindrance: The methyl group on the amide nitrogen physically obstructs the incoming activated amino acid's electrophilic carbonyl carbon.[5][6] This steric clash increases the activation energy required for the nucleophilic attack, dramatically slowing the rate of peptide bond formation compared to a primary amine. The problem is exacerbated when coupling two consecutive N-methylated residues.[6]

  • Reduced Nucleophilicity: The electron-donating nature of the methyl group, combined with the steric bulk, makes the nitrogen atom a less potent nucleophile compared to its primary amine counterpart.[4] Standard coupling conditions that are highly effective for primary amines often fail to drive the reaction to completion for secondary amines, resulting in deletion sequences and low yields.[4][7]

Core Strategies for Efficient Coupling

Overcoming these challenges requires a multi-faceted approach involving the careful selection of highly reactive coupling reagents and the optimization of reaction conditions.

Selection of High-Reactivity Coupling Reagents

Standard carbodiimide reagents like DIC, even with additives like HOBt, are generally not reactive enough for these demanding couplings.[4] The use of more potent uronium/aminium or phosphonium salt-based reagents is critical for success.

  • Uronium/Aminium Salts: These reagents activate the carboxylic acid to form a highly reactive ester.

    • HATU & HCTU: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its analogues are considered the gold standard for difficult couplings, including N-methylated residues.[7][8][9] The incorporation of the HOAt moiety in HATU results in a more reactive active ester and the released HOAt can act as a base, which is advantageous. HCTU, the 6-chloro-HOBt analogue, offers a compelling balance of high reactivity and cost-effectiveness.[8][10]

    • HBTU/TBTU: While effective for standard SPPS, HBTU and TBTU are often less efficient than HATU for N-methyl couplings due to the lower reactivity of the HOBt-ester intermediate.[7][11]

  • Phosphonium Salts: These reagents are also highly effective and are known for their high reactivity and stability.

    • PyBOP & PyAOP: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and its aza-derivative PyAOP are excellent choices. PyAOP is particularly effective for coupling N-methyl amino acids.[12][13]

    • PyBrOP: For exceptionally difficult couplings, the bromine-containing phosphonium salt PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) can be employed. Its high reactivity makes it a powerful tool, though it should be used judiciously to avoid potential side reactions.[9][14][15][16]

Reagent ClassExample(s)Performance for N-Methyl CouplingKey Advantages & Considerations
Uronium/Aminium HATU Excellent Highly reactive due to HOAt leaving group; often the first choice for difficult couplings.[8][9]
HCTU Very Good More cost-effective than HATU with comparable high reactivity.[8][10]
HBTU, TBTUFair to PoorGenerally insufficient reactivity for sterically hindered couplings; can lead to incomplete reactions.[7]
Phosphonium PyAOP Excellent Highly effective, especially for coupling onto N-methyl residues; does not cause guanidinylation side reactions.[9][12][13]
PyBOP Very Good A reliable and potent alternative to uronium salts.[11][17]
PyBrOP Exceptional Extremely reactive, reserved for the most challenging couplings; higher cost and potential for side reactions.[9][14][15]
Carbodiimide DIC + HOBt/OxymaPoor Generally not recommended; insufficient reactivity leads to low yields and deletion sequences.[4]
Optimization of Reaction Conditions
  • Extended Reaction Times & Double Coupling: Unlike standard couplings that can be completed in 30-60 minutes, N-methyl couplings often require extended reaction times of 2-4 hours or even longer.[7] If monitoring indicates an incomplete reaction, a second coupling (double coupling) with a fresh solution of activated amino acid is a common and effective strategy.[4][18]

  • Microwave-Assisted SPPS (MW-SPPS): The application of microwave energy is a powerful tool for overcoming the kinetic barriers associated with sterically hindered couplings.[19][20] Microwave heating can dramatically accelerate the reaction, improve coupling efficiency, and reduce the required reaction time, often completing difficult couplings in minutes instead of hours.[21][22][23]

  • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for difficult sequences as its higher boiling point is beneficial for microwave synthesis and it can be better at disrupting peptide aggregation.[4][24][25]

  • Base Selection: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is typically used.[9] For residues prone to racemization, a weaker base like sym-collidine may be considered.[9]

Workflow and Reaction Monitoring

A systematic approach is crucial for successfully navigating difficult couplings. The standard ninhydrin (Kaiser) test, which detects primary amines, will give a false negative for the secondary amine of an N-methylated residue. Therefore, an alternative monitoring method is essential.

The Bromophenol Blue (BPB) Test

The bromophenol blue test is a reliable colorimetric assay for detecting unreacted secondary amines on the resin.[4]

  • Positive Result (Incomplete Coupling): The resin beads will turn a distinct blue or greenish-blue color, indicating the presence of free secondary amines.

  • Negative Result (Complete Coupling): The resin beads will be yellow (the color of the reagent), indicating the absence of free amines and a successful coupling.[6]

sps_workflow start Start: N-Terminal N-Methyl Amine deprotection Standard Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection coupling Couple Fmoc-AA-OH (e.g., HATU/DIPEA, 1-2 hours) deprotection->coupling monitoring Monitor with Bromophenol Blue Test coupling->monitoring incomplete Incomplete? (Blue Beads) monitoring->incomplete Yes complete Complete (Yellow Beads) monitoring->complete No recouple Option 1: Double Couple (Repeat Coupling Step) incomplete->recouple Choose Strategy microwave Option 2: Microwave-Assisted Recoupling incomplete->microwave next_cycle Wash and Proceed to Next Cycle complete->next_cycle recouple->monitoring microwave->monitoring

Caption: Decision workflow for coupling onto an N-methylated residue.

Detailed Experimental Protocols

Protocol 1: General Coupling of an Fmoc-N-Methyl Amino Acid using HATU

This protocol describes a standard procedure for coupling an N-methylated amino acid onto a growing peptide chain on a solid support.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).[7]

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (4 eq.), HATU (3.9 eq.), in DMF. Add DIPEA (8 eq.) and allow the solution to pre-activate for 2-5 minutes at room temperature.[7]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-4 hours.[7]

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform the Bromophenol Blue test (see Protocol 3).

  • Recoupling (if necessary): If the BPB test is blue, drain the reaction vessel and repeat steps 3 and 4 for a second coupling.

  • Washing: Once the coupling is complete (BPB test is yellow), drain the coupling solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x) to prepare for the next cycle.[7]

Protocol 2: Microwave-Assisted Coupling of a Difficult N-Methylated Residue

This protocol is recommended for particularly challenging couplings, such as N-methyl-Val or coupling two adjacent N-methyl residues.

  • Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation: In a separate vessel suitable for microwave synthesis, combine the Fmoc-N-methyl amino acid (4 eq.), an appropriate coupling reagent like HATU (3.9 eq.) or COMU (4 eq.), and DIPEA (8 eq.) in NMP or DMF.

  • Microwave Coupling: Add the activation mixture to the resin. Place the vessel in a microwave peptide synthesizer and irradiate at a set temperature (e.g., 75°C) for 5-20 minutes.[19][21][22]

  • Monitoring & Washing: Follow steps 5 and 7 from Protocol 1. The need for recoupling is significantly reduced with microwave assistance.

Protocol 3: Bromophenol Blue (BPB) Test for Secondary Amines
  • Preparation: Prepare a solution of Bromophenol Blue (e.g., 1 mg/mL) in DMF.

  • Procedure:

    • Take a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.

    • Wash the beads thoroughly in a small fritted syringe with DMF (3x) and DCM (3x) to remove any residual base (e.g., DIPEA), which can cause a false positive.

    • Add 2-3 drops of the BPB solution to the washed beads.

  • Observation:

    • Blue/Green Beads: Incomplete coupling.

    • Yellow Beads: Complete coupling.

Caption: Simplified mechanism of HATU-mediated coupling to an N-methyl amine.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Final Yield / Deletion Sequences Incomplete Coupling: The primary cause, due to steric hindrance.[6]- Perform a double coupling. - Extend the coupling time to 2-4 hours. - Switch to a more potent reagent (e.g., from HBTU to HATU or PyAOP).[4] - Employ microwave-assisted synthesis.[21]
Incomplete Fmoc Deprotection: Steric hindrance can also slightly impede deprotection.- Increase Fmoc deprotection time (e.g., 1 x 5 min, 1 x 20 min).
Peptide Aggregation Inter-chain hydrogen bonding on the resin, common in "difficult" sequences.[4]- Switch solvent from DMF to NMP. - Use microwave synthesis, as the energy can help disrupt aggregates.[23]
Chain Termination Guanidinylation: A side reaction where excess uronium reagent (like HATU/HBTU) caps the N-terminal amine.[4][11]- Avoid using a large excess of the coupling reagent. - Keep pre-activation times short (2-5 minutes).[4]

Conclusion

The successful incorporation of N-methylated amino acids via Fmoc-SPPS is a challenging but achievable goal. Success hinges on recognizing the inherent difficulty of the coupling and proactively employing robust synthetic strategies. The use of high-reactivity uronium or phosphonium salt coupling reagents, such as HATU and PyAOP, is paramount. These should be combined with optimized conditions, including extended reaction times or the use of microwave assistance, to overcome the kinetic barrier imposed by steric hindrance. Finally, diligent reaction monitoring with the bromophenol blue test provides the crucial feedback needed to ensure complete couplings, leading to higher purity and yield of the final N-methylated peptide.

References

  • On-Resin N-Methylation of Peptides: An Application Note and Detailed Protocol - Benchchem.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
  • strategies to overcome steric hindrance in N-methylated peptide synthesis - Benchchem.
  • HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis - Benchchem.
  • Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides - ACS Publications.
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments.
  • on-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC.
  • Should My Peptide Be Methylated? - LifeTein.
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings.
  • N-Methyl Amino Acids - Enamine.
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications.
  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides | ChemRxiv.
  • (PDF) Synthesis of N-methylated cyclic peptides - ResearchGate.
  • Technical Support Center: Managing Steric Hindrance in N-Methylated SPPS - Benchchem.
  • A convenient microwave-enhanced solid-phase synthesis of short chain N -methyl-rich peptides | Request PDF - ResearchGate.
  • Microwave heating in solid-phase peptide synthesis - Luxembourg Bio Technologies.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Novabiochem® Coupling reagents - Merck.
  • Application Notes and Protocols for the Coupling of N-Methylated Amino Acids - Benchchem.
  • Chapter 5: Microwave-assisted Peptide Synthesis - Books.
  • Technical Support Information Bulletin 1199 - PyAOP Coupling.
  • Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed.
  • Coupling N-Methylated Amino Acids Using PyBroPl and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application.
  • Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt | Request PDF - ResearchGate.
  • Coupling Reagents - Aapptec Peptides.
  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology.
  • Syntheses of sterically hindered peptides containing N-methylated amino... - ResearchGate.
  • Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar.
  • Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers | American Laboratory.
  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities - Books.
  • Peptide Coupling Reagents Guide - MilliporeSigma.
  • SPPS Technology - CEM Corporation.
  • HCTU and TCTU. New coupling reagents: Development and industrial aspects.
  • Supporting Information - Wiley-VCH.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Supporting information - Rsc.org.
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - IRIS.

Sources

Application Notes and Protocols: The Strategic Use of Tert-butyl 3-methyl-2-methylamino-butanoate in the Synthesis of Advanced ADC Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, and their efficacy is critically dependent on the linker connecting the antibody to the cytotoxic payload.[1] This guide provides an in-depth exploration of Tert-butyl 3-methyl-2-methylamino-butanoate , a key building block for constructing sophisticated, enzyme-cleavable peptide linkers. We will delve into the rationale for its use, focusing on how its unique structural features—N-methylation and tert-butyl ester protection—contribute to enhanced stability, controlled payload release, and streamlined synthesis. This document offers detailed protocols, expert insights, and troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation ADCs.

Introduction: The Pivotal Role of Linker Design in ADC Efficacy

An ADC's linker is far from a passive connector; it is a critical component that dictates the conjugate's stability in circulation, its mechanism of payload release, and ultimately, its therapeutic index.[2][3] Linkers must be sufficiently stable to prevent premature release of the potent payload in the bloodstream, which could lead to systemic toxicity.[4] Conversely, they must be designed for efficient cleavage once the ADC has been internalized by the target cancer cell, ensuring the cytotoxic agent is liberated where it is needed most.[5][6]

Peptide-based linkers, particularly those containing sequences like valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), have become a mainstay in ADC design.[2][7] These sequences are recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[7][8] The incorporation of non-canonical amino acid derivatives into these peptide linkers is a key strategy for optimizing their performance.[]

The Advantage of N-Methylation in Peptide Linkers

N-methylation, the substitution of the amide proton with a methyl group, imparts several crucial advantages to a peptide backbone:

  • Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance, making the adjacent peptide bond less susceptible to cleavage by systemic proteases. This modification is critical for preventing linker degradation before the ADC reaches its target.[][10]

  • Increased Lipophilicity and Cell Permeability: N-methylation can increase the lipophilicity of the linker, which may enhance the cell permeability of the released payload, potentially contributing to a more potent "bystander effect" where the payload can kill neighboring antigen-negative tumor cells.[10][]

  • Conformational Rigidity: The introduction of an N-methyl group restricts the conformational freedom of the peptide backbone, which can influence its interaction with cleavage enzymes and overall stability.[10]

Tert-butyl 3-methyl-2-methylamino-butanoate is a protected form of N-methyl-L-valine, a highly desirable component for ADC linkers due to the strategic advantages conferred by the N-methyl group.

Profile of a Key Building Block: Tert-butyl 3-methyl-2-methylamino-butanoate

This molecule is a strategically protected amino acid derivative designed for efficient use in solid-phase or solution-phase peptide synthesis.

Table 1: Properties of Tert-butyl 3-methyl-2-methylamino-butanoate

PropertyValue
IUPAC Name (S)-tert-Butyl 3-methyl-2-(methylamino)butanoate
Synonyms tert-butyl methyl-L-valinate
CAS Number 5616-87-5[12]
Molecular Formula C₁₀H₂₁NO₂
Molecular Weight 187.28 g/mol
Appearance Liquid[12]
Storage 2-8°C, Sealed in dry, dark place[12]
The Strategic Role of the Tert-butyl Ester

The carboxylic acid is protected as a tert-butyl (tBu) ester . This protecting group is crucial for several reasons:

  • Acid Lability: The tBu group is stable under the basic conditions often used for Fmoc-deprotection in peptide synthesis but can be cleanly removed with moderate acids like trifluoroacetic acid (TFA).[13] This orthogonality allows for selective deprotection without disturbing other parts of the molecule.

  • Prevention of Side Reactions: It effectively prevents the free carboxylic acid from participating in unwanted side reactions during the coupling of the secondary amine.[13]

  • Improved Solubility: The bulky tBu group can enhance the solubility of the amino acid derivative in organic solvents commonly used in synthesis.

The combination of a free secondary amine, a protected carboxyl group, and the inherent properties of N-methyl-valine makes this compound an ideal starting material for ADC linker synthesis.

Synthesis Workflow: Incorporating N-Methyl-Valine into a Linker-Payload Construct

The following section outlines a representative workflow for synthesizing a cleavable Val-Cit linker attached to the potent cytotoxic payload, Monomethyl Auristatin E (MMAE), using Tert-butyl 3-methyl-2-methylamino-butanoate. MMAE is a synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[14] Many clinically approved and late-stage ADCs utilize MMAE conjugated via a Val-Cit linker.[15][16]

Workflow Overview

The synthesis is a multi-step process involving peptide couplings and deprotection steps. The general strategy is to first synthesize the dipeptide linker and then conjugate it to the payload.

G cluster_0 Part 1: Dipeptide Synthesis cluster_1 Part 2: Payload Conjugation cluster_2 Part 3: Final Deprotection A Start: Tert-butyl 3-methyl-2- methylamino-butanoate C Peptide Coupling (e.g., HATU, DIPEA) A->C B Fmoc-Cit-OH B->C D Protected Dipeptide: Fmoc-Cit-(N-Me)Val-OtBu C->D E Fmoc Deprotection (Piperidine) D->E Piperidine F H-Cit-(N-Me)Val-OtBu H Carbamate Formation F->H G PABC-MMAE (Self-immolative spacer + Payload) G->H I Protected Linker-Payload: Fmoc-Cit-(N-Me)Val-PABC-MMAE H->I J Acidolysis (TFA) I->J TFA K Final Product: Linker-Payload Conjugate J->K

Figure 1: High-level workflow for linker-payload synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example. All procedures should be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE).[17][18][19] Reagent quantities should be calculated based on the starting scale.

Part 1: Synthesis of the Protected Dipeptide (Fmoc-Cit-(N-Me)Val-OtBu)

The steric hindrance from the N-methyl group makes this coupling step challenging.[10] Therefore, a potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended to achieve high efficiency.[20]

  • Reaction Setup:

    • In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Tert-butyl 3-methyl-2-methylamino-butanoate (1.0 eq) and Fmoc-L-Citrulline (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).[21]

    • Cool the solution to 0 °C in an ice bath.

  • Activation and Coupling:

    • Add HATU (1.2 eq) to the cooled solution.

    • Slowly add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. The use of a non-nucleophilic base like DIPEA is crucial to avoid side reactions.[20]

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the protected dipeptide, Fmoc-Cit-(N-Me)Val-OtBu .

Part 2: Conjugation to a PABC-MMAE Moiety

This part involves deprotecting the Fmoc group and then coupling the free amine to a self-immolative spacer (p-aminobenzyl carbamate, PABC) already attached to the MMAE payload. The PABC spacer ensures that after enzymatic cleavage of the dipeptide, the payload is released in its unmodified, active form.[2]

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-Cit-(N-Me)Val-OtBu (1.0 eq) in a solution of 20% piperidine in DMF.[10]

    • Stir at room temperature for 30-60 minutes.

    • Monitor for the completion of deprotection by TLC or HPLC.

    • Concentrate the reaction mixture under high vacuum to remove piperidine and DMF. Co-evaporation with toluene can aid in removing residual piperidine. The resulting amine, H-Cit-(N-Me)Val-OtBu , is often used directly in the next step.

  • Coupling to PABC-MMAE:

    • A pre-activated PABC-MMAE species (e.g., with a p-nitrophenyl carbonate group, PABC-PNP-MMAE) is typically used.

    • Dissolve the crude amine from the previous step and PABC-PNP-MMAE (1.0 eq) in anhydrous DMF.

    • Add DIPEA (1.5 eq) and stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by HPLC.

  • Work-up and Purification:

    • Upon completion, precipitate the crude product by adding the reaction mixture to a large volume of cold diethyl ether or water.

    • Collect the precipitate by filtration.

    • Purify the crude product using preparative HPLC to obtain the fully protected linker-payload construct.

Part 3: Final Tert-butyl Ester Deprotection

The final step is the removal of the tBu ester to reveal the free carboxylic acid, which will later be activated for conjugation to the antibody.

  • Acidolysis:

    • Dissolve the purified, protected linker-payload in a cleavage cocktail, typically 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS is a scavenger to prevent side reactions.

    • Stir at room temperature for 2-4 hours.

  • Isolation:

    • Remove the TFA under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the final product.

    • Collect the solid by centrifugation or filtration, wash with cold ether, and dry under vacuum.

Characterization and Quality Control

The identity and purity of all intermediates and the final product should be confirmed using a suite of analytical techniques.

Table 2: Analytical Characterization Methods

TechniquePurposeExpected Outcome
HPLC Assess purity and monitor reaction progress.A single major peak for the purified product, with purity typically >95%.
Mass Spectrometry (MS) Confirm the molecular weight of the product.The observed mass should match the calculated mass for the expected chemical formula.
NMR Spectroscopy (¹H, ¹³C) Confirm the chemical structure and stereochemical integrity.The spectra should show characteristic peaks for the amino acid residues, protecting groups, and payload, with correct integrations and chemical shifts.

Safety and Handling

Chemical synthesis involves hazardous materials. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Solvents: DMF is a reproductive hazard. Dichloromethane (DCM) is a suspected carcinogen. Handle in a chemical fume hood.[17]

  • Reagents: Coupling reagents like HATU can be irritants. Piperidine is corrosive and flammable. TFA is highly corrosive.[18][19]

  • Payloads: Cytotoxic agents like MMAE are extremely potent and must be handled with extreme caution using appropriate containment (e.g., glovebox) and PPE to prevent exposure.[8][22]

Conclusion and Future Perspectives

Tert-butyl 3-methyl-2-methylamino-butanoate is a high-value building block that enables the synthesis of advanced, proteolytically stable peptide linkers for ADCs. The strategic placement of the N-methyl group enhances in-vivo stability, while the tert-butyl ester provides a convenient and orthogonal protecting group strategy, streamlining the overall synthetic process. The protocols outlined in this guide provide a robust framework for incorporating this valuable moiety into linker-payload constructs destined for next-generation targeted therapeutics.

As ADC technology continues to evolve, the rational design of linkers using specialized building blocks like N-methylated amino acids will remain a critical factor in developing safer and more effective cancer therapies.[3] Future work may involve exploring alternative N-alkyl groups or incorporating this building block into novel linker architectures, such as those designed for different cleavage mechanisms or multi-drug payloads.

References

  • Fu, Y., & Ho, M. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Available from: [Link]

  • MDPI. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. (2025). Available from: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • ACS Publications. Synthesis and Evaluation of a Monomethyl Auristatin E Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery. (2023). Available from: [Link]

  • Google Patents. Preparation and purification process of monomethyl auristatin E compound. (2024).
  • MDPI. Tumor-Specific Monomethyl Auristatin E (MMAE) Prodrug Nanoparticles for Safe and Effective Chemotherapy. (2022). Available from: [Link]

  • PMC. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery. (2023). Available from: [Link]

  • Charles River Laboratories. A New Method to Improve Identification of the Payload-Containing Catabolites of ADCs. (2023). Available from: [Link]

  • PMC. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (2017). Available from: [Link]

  • AxisPharm. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). (2024). Available from: [Link]

  • SciSpace. A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. (2018). Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Tert-Butyl (3R)-3-Aminobutanoate. (2005). Available from: [Link]

  • ChemRxiv. An Electrochemical Approach to Peptide Linker Synthesis for Drug Conjugate Development. (2025). Available from: [Link]

  • Organic Syntheses Procedure. An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Available from: [Link]

  • MilliporeSigma. (S)-tert-Butyl 3-methyl-2-(methylamino)butanoate | 5616-87-5. Available from: [Link]

  • bioRxiv. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. (2021). Available from: [Link]

  • Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (2024). Available from: [Link]

  • Aapptec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Veranova. Understanding the Critical Role of Linkers in Advancing ADCs. Available from: [Link]

  • PubMed. Synthetic approaches to peptides containing the L-Gln-L-Val-D(S)-Dmt motif. (2007). Available from: [Link]

  • Nona Biosciences. Evolving ADCs through Emerging Payloads and Linkers. (2026). Available from: [Link]

  • MDPI. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload. (2017). Available from: [Link]

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Deprotection of tert-butyl ester groups in N-methylated peptides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Deprotection of tert-Butyl Ester Groups in N-Methylated Peptides

Authored by: A Senior Application Scientist

Introduction: Navigating the Complexities of N-Methylated Peptide Synthesis

In the landscape of modern peptide chemistry, the tert-butyl (tBu) ester stands as a cornerstone for protecting the side-chain carboxyl groups of aspartic and glutamic acid. Its utility is central to the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc)/tBu orthogonal protection strategy, which relies on the tBu group's robust stability to the basic conditions used for Fmoc removal, yet facile cleavage under strong acidic conditions.[][2][3]

The strategic introduction of N-methylation into peptide backbones offers profound advantages, including enhanced metabolic stability, improved cell permeability, and the ability to lock peptides into bioactive conformations.[4][5][6] However, these benefits come with significant synthetic challenges. The steric hindrance imposed by the N-methyl group can impede coupling efficiencies, while the final deprotection step—typically a global cleavage with trifluoroacetic acid (TFA)—can be complicated by unique side reactions and altered kinetics.[7][8]

This technical guide provides a comprehensive exploration of the deprotection of tert-butyl ester groups in the specific context of N-methylated peptides. We will delve into the underlying mechanisms, present robust, field-proven protocols, and offer troubleshooting guidance to empower researchers, scientists, and drug development professionals to successfully navigate this critical final step in their synthetic workflow.

Section 1: The Mechanism of Acidolytic Cleavage and Its Challenges

The removal of the tert-butyl ester is an acid-catalyzed process designed to be the final step, liberating the free carboxylic acid along with other side-chain protecting groups.[9] Understanding this mechanism is paramount to controlling its outcome.

The Core Deprotection Pathway

The reaction proceeds via a well-understood pathway when treated with a strong acid like TFA:

  • Protonation: The process initiates with the protonation of the ester's carbonyl oxygen by TFA.[10][11][12] This step increases the electrophilicity of the carbonyl carbon.

  • Carbocation Formation: The protonated intermediate becomes unstable, leading to the cleavage of the carbon-oxygen bond. This results in the formation of the desired free carboxylic acid and a relatively stable tertiary carbocation (the tert-butyl cation).[11][13][14]

  • Fate of the t-Butyl Cation: This highly reactive electrophilic t-butyl cation is the primary source of subsequent complications. In an ideal scenario, it is neutralized to form the volatile gas isobutylene.[11] However, it can also react with the trifluoroacetate anion to form t-butyl trifluoroacetate, another potent alkylating agent.[15][16]

Deprotection_Mechanism Peptide_tBu Peptide-Asp(OtBu) Protonated Protonated Intermediate Peptide_tBu->Protonated + H⁺ (from TFA) Deprotected Peptide-Asp(OH) Protonated->Deprotected Cleavage tBu_Cation tert-Butyl Cation (tBu⁺) Protonated->tBu_Cation Cleavage

Caption: Mechanism of TFA-mediated tert-butyl ester deprotection.

The Scourge of Side Reactions: Alkylation

The electrophilic t-butyl cation is indiscriminate and will readily attack any nucleophilic sites within the peptide sequence. This leads to the irreversible formation of tert-butylated adducts, observed as a +56 Da mass addition in mass spectrometry analysis.[17]

Amino acid residues with particularly susceptible side chains include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation.

  • Methionine (Met): The thioether can be alkylated to form a sulfonium salt.[15][18]

  • Cysteine (Cys): The free thiol is a prime target for S-alkylation.[18][19]

  • Tyrosine (Tyr): The activated phenol ring can undergo alkylation.

The Solution: Quenching Carbocations with Scavengers

To mitigate these destructive side reactions, "scavengers" are added to the TFA cleavage cocktail. These are nucleophilic agents designed to react with and neutralize the t-butyl cations at a rate faster than the peptide side chains can.[15][18][20] The choice of scavenger is critical and must be tailored to the peptide's amino acid composition.

Scavenger_Mechanism cluster_main Deprotection Process tBu_Cation tBu⁺ Cation Peptide_Side_Chain Nucleophilic Peptide Side Chain (Trp, Met, Cys) tBu_Cation->Peptide_Side_Chain Undesired Alkylation Scavenger Scavenger (e.g., TIS, EDT) tBu_Cation->Scavenger Desired Quenching Alkylated_Peptide Alkylated Peptide (+56 Da Side Product) Neutralized_Product Neutralized Product

Caption: Role of scavengers in preventing side-chain alkylation.

Section 2: Protocols for t-Butyl Ester Deprotection

The success of the deprotection step hinges on a well-executed protocol. Below are two detailed methodologies: a standard protocol for robust sequences and an optimized protocol for sensitive or complex N-methylated peptides.

Data Summary: Common Cleavage Cocktails

The composition of the cleavage cocktail is the most critical variable. The following table summarizes common cocktails and their applications.

Reagent NameComposition (v/v/v)Primary Application & Key Features
Standard 95:2.5:2.5 TFA / H₂O / Triisopropylsilane (TIS)General-purpose cocktail for peptides without Met or Cys. TIS is an excellent scavenger for t-butyl and trityl cations. Water aids in Arg(Pbf) removal.[9][17][21]
Reagent K 82.5:5:5:5:2.5 TFA / Phenol / H₂O / Thioanisole / EDTRobust cocktail for complex peptides containing Trp, Met, and Cys. Phenol protects Tyr/Trp, while thioanisole and EDT are potent sulfur scavengers.[22][23]
Reagent B 88:5:5:2 TFA / Phenol / H₂O / TIS"Odorless" alternative to sulfur-containing cocktails, effective for Trp-containing peptides but does not prevent Met oxidation.[22]
Protocol 1: Standard Global Deprotection

This protocol is suitable for many N-methylated peptides, particularly those lacking multiple sensitive residues like Cys, Met, or Trp.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic Acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Dichloromethane (DCM), anhydrous

  • Cold Diethyl Ether (or methyl t-butyl ether)

  • Solid-phase synthesis reaction vessel

  • Shaker or nitrogen bubbler

  • Centrifuge and tubes

Procedure:

  • Resin Preparation: Swell the dried peptide-resin (e.g., 100 mg) in DCM (2 mL) for 20-30 minutes in the reaction vessel. Drain the DCM.

  • Cleavage Cocktail Preparation: In a separate glass vial, carefully prepare the cleavage cocktail. For a standard deprotection, mix TFA (9.5 mL), deionized water (0.25 mL), and TIS (0.25 mL). Caution: Prepare in a fume hood. TFA is highly corrosive.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail (2-3 mL) to the swollen resin.

  • Agitation: Agitate the mixture gently using a shaker or nitrogen bubbling at room temperature for 2 to 3 hours.[10] For N-methylated peptides, monitor the reaction; cleavage can sometimes be slower or faster depending on the sequence.

  • Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide, into a clean collection tube (e.g., a 15 mL polypropylene tube).

  • Resin Wash: Wash the resin twice with a small amount of fresh TFA (0.5 mL each) to ensure complete recovery of the peptide. Combine all filtrates.

  • Precipitation: Place the collection tube in an ice bath. Add cold diethyl ether (10-fold volume of the filtrate) dropwise while gently vortexing. A white precipitate of the crude peptide should form.

  • Isolation: Allow the peptide to precipitate fully at -20°C for at least 30 minutes. Isolate the peptide pellet by centrifugation (e.g., 3500 rpm for 5 minutes). Carefully decant the ether.

  • Washing: Wash the peptide pellet twice with cold diethyl ether to remove residual TFA and scavengers. After each wash, re-pellet the peptide by centrifugation.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Optimized Deprotection for Sensitive N-Methylated Peptides

N-methylated peptides, especially those rich in Arg, Trp, or Cys, may require a more robust protocol to prevent side reactions like fragmentation or incomplete deprotection.[7]

Materials:

  • Same as Protocol 1, with the addition of:

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Phenol

Procedure:

  • Resin Preparation: Follow Step 1 from Protocol 1.

  • Advanced Cleavage Cocktail: Prepare Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT.[22] Pre-cool the cocktail on ice for 10 minutes before use.

  • Cleavage Reaction: Add the cold cleavage cocktail (2-3 mL) to the resin. Keep the reaction vessel on ice for the first 15-30 minutes to control any exotherm, then allow it to warm to room temperature.

  • Time-Course Monitoring: For a new or complex peptide, it is highly advisable to perform a test cleavage. Take small aliquots of the resin at different time points (e.g., 60, 90, and 120 minutes), precipitate the peptide, and analyze by LC-MS to determine the optimal cleavage time that maximizes product formation while minimizing degradation.[9]

  • Work-Up: Follow Steps 5-10 from Protocol 1. The work-up is identical, but extra care should be taken during the ether washing steps to remove the less volatile, odorous sulfur-based scavengers.

Experimental_Workflow Start Start: Dried Peptide-Resin Swell 1. Swell Resin in DCM Start->Swell Cleavage 2. Add Cleavage Cocktail (TFA + Scavengers) Swell->Cleavage Agitate 3. Agitate at Room Temp (2-3 hours) Cleavage->Agitate Filter 4. Filter to Collect Peptide Solution Agitate->Filter Precipitate 5. Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Isolate 6. Isolate by Centrifugation Precipitate->Isolate Wash 7. Wash Pellet with Cold Ether (x2) Isolate->Wash Dry 8. Dry Crude Peptide Wash->Dry Analysis Analysis (LC-MS) Dry->Analysis End End: Purified Peptide Analysis->End

Caption: General experimental workflow for peptide deprotection.

Section 3: Troubleshooting and Alternative Strategies

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key.

Troubleshooting Common Issues
Observed ProblemPotential CauseRecommended Solution
+56 Da Adducts in MS Incomplete scavenging of t-butyl cations leading to alkylation.[17]Use a scavenger cocktail appropriate for the sequence. Add TIS for Trp, EDT for Cys, and/or thioanisole for Met.[17][21] Ensure scavengers are fresh.
Incomplete Deprotection Insufficient cleavage time or acid strength, often seen with bulky Arg(Pbf) groups.Extend the cleavage time, monitoring with LC-MS.[9] Ensure adequate water (2.5-5%) is in the cocktail to facilitate Pbf group removal.[23] Consider a stronger acid system for very resistant groups.
Peptide Degradation/Fragmentation Acid-labile linkages in the peptide backbone, sometimes exacerbated by N-methylation.[7]Reduce cleavage time and/or perform the reaction at a lower temperature (0-5°C).[9] Screen different scavenger cocktails.
Low Crude Yield Poor precipitation or peptide loss during work-up.Ensure the ether is sufficiently cold and use an adequate volume (10x). Check for peptide solubility in ether; if an issue, try methyl t-butyl ether.
Alternative Orthogonal Deprotection Methods

While TFA is the standard for global deprotection, specific synthetic strategies may require the selective removal of a t-butyl ester while other acid-labile groups (like Boc or trityl) remain.

  • Lewis Acid-Mediated Deprotection: Reagents such as zinc bromide (ZnBr₂) or iron(III) chloride (FeCl₃) in dichloromethane can chemoselectively cleave t-butyl esters under milder conditions than TFA.[24][25][26] This approach is valuable for on-resin modifications where orthogonality is critical.

  • Enzymatic Deprotection: For ultimate selectivity, enzymes like subtilisin can hydrolyze C-terminal tert-butyl esters with exquisite specificity, leaving all other protecting groups, including those on side chains, completely untouched.[27] This method is particularly powerful in convergent peptide synthesis strategies.

References

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

  • Bock, M. G., DiPardo, R. M., Williams, P. D., Pettibone, D. J., Clineschmidt, B. V., Ball, R. G., Veber, D. F., & Freidinger, R. M. (1991). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of Medicinal Chemistry, 34(7), 2273-2277. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-139. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link]

  • ACS Green Chemistry Institute. (n.d.). Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932-6938. [Link]

  • CD Formulation. (n.d.). Methylated Peptide. CD Formulation. [Link]

  • ResearchGate. (n.d.). TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • ResearchGate. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. [Link]

  • Wu, Y. Q., Limburg, D. C., Wilkinson, D. E., Vaal, M. J., & Hamilton, G. S. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Organic Letters, 6(23), 4407-4410. [Link]

  • Mthembu, S. N., et al. (2021). TFA Cleavage Strategy for Mitigation of S-t-Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(3), 576-586. [Link]

  • Pathak, T. P., & Lown, J. W. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. Organic Letters, 19(21), 5780-5783. [Link]

  • CEM Corporation. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. [Link]

  • Google Patents. (2007). WO2007082890A1 - Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides.
  • Coin, I., Dölling, R., & Beyermann, M. (2007). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 386, 161-177. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]

  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Canadian Journal of Chemistry, 51(12), 1915-1919. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • ResearchGate. (n.d.). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. [Link]

  • Chemtube3D. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated? [Link]

  • National Center for Biotechnology Information. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]

  • ResearchGate. (2015). How can I deprotect esters using TFA? [Link]

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Application Note: Solution Phase Synthesis of Dolastatin 10 Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

Dolastatin 10, a linear pentapeptide originally isolated from the sea hare Dolabella auricularia, represents a pinnacle of structural complexity and biological potency. With sub-nanomolar cytotoxicity (


 against L1210 leukemia cells), it functions by inhibiting tubulin polymerization, arresting cells in the G2/M phase.

However, the direct clinical application of Dolastatin 10 was hampered by toxicity. The field has since pivoted to Dolastatin 10 analogs —most notably the Auristatins (MMAE, MMAF)—which serve as the cytotoxic payloads in FDA-approved Antibody-Drug Conjugates (ADCs) like Brentuximab vedotin.

The Synthetic Challenge

The synthesis of these analogs is non-trivial due to:

  • N-Methylation: Four of the five residues are N-methylated or involve hindered secondary amines, creating severe steric bulk that impedes coupling.

  • Stereochemical Integrity: The presence of multiple chiral centers (9 in Dolastatin 10) requires reagents that suppress racemization, particularly at the sensitive C-terminal

    
    -carbons.
    
  • Non-Proteinogenic Amino Acids: The incorporation of Dolavaline (Dov), Dolaisoleucine (Dil), and Dolaproine (Dap) requires specialized precursor synthesis.

This guide details a robust solution-phase convergent synthesis protocol, optimized for scalability and purity, moving beyond standard solid-phase peptide synthesis (SPPS) limitations.

Retrosynthetic Analysis & Strategy

To maximize yield and minimize racemization, a 3+2 convergent strategy is superior to linear assembly. This approach breaks the pentapeptide into two primary fragments: the N-terminal tripeptide (Dov-Val-Dil) and the C-terminal dipeptide (Dap-Doe/Norephedrine).

Mechanistic Logic
  • Fragment Condensation: Coupling larger fragments reduces the number of linear steps involving the valuable whole molecule.

  • Disconnection Point: The split is typically made between Dil (P3) and Dap (P4). This bond is sterically hindered, but forming it late allows for independent quality control of the complex Dil and Dap subunits before final assembly.

Retrosynthesis Target Dolastatin 10 / MMAE Analog (Pentapeptide) Frag1 Fragment A (N-Terminus) Tripeptide: Dov-Val-Dil-OH Target->Frag1 Disconnection (Dil-Dap Bond) Frag2 Fragment B (C-Terminus) Dipeptide: H-Dap-Doe (or Norephedrine) Target->Frag2 Dov Dolavaline (Dov) (N,N-Dimethyl-Valine) Frag1->Dov Val Valine (Val) Frag1->Val Dil Dolaisoleucine (Dil) (Modified Isoleucine) Frag1->Dil Dap Dolaproine (Dap) (Modified Proline) Frag2->Dap Doe C-Term Unit (Dolaphenine / Norephedrine) Frag2->Doe

Figure 1: Retrosynthetic disconnection of Dolastatin 10 analogs utilizing a 3+2 convergent approach to minimize late-stage risks.

Critical Reagent Selection

The success of this protocol hinges on the coupling reagents. Standard EDC/NHS chemistries fail here due to the N-methyl steric hindrance.

Reagent ClassSpecific ReagentRole/Justification
Coupling Agent DEPC (Diethylphosphoryl cyanide) Gold Standard. Excellent for N-methylated amino acids; minimizes racemization better than carbodiimides in this specific sequence.
Coupling Agent HATU / HOAt High Reactivity. Used for extremely hindered couplings (e.g., Dil-Dap). The 7-aza nitrogen in HOAt stabilizes the active ester, accelerating reaction rates by ~100x over HOBt.
Base DIEA (Hünig's Base) Non-nucleophilic base essential for maintaining pH without attacking activated esters.
Solvent DMF / DCM (1:1) DMF solubilizes the peptide backbone; DCM reduces viscosity and aids in solvation of protected fragments.

Detailed Experimental Protocol

Scope: Synthesis of a generic Dolastatin 10 analog (e.g., MMAE precursor structure). Safety: DEPC is highly toxic (cyanide source). Handle in a fume hood with appropriate cyanide antidote available.

Phase 1: Synthesis of the C-Terminal Fragment (H-Dap-Doe)

Context: The Dolaproine (Dap) unit is often protected as N-Boc-Dap-OH. The C-terminal unit (Doe or Norephedrine) is coupled first.

  • Coupling:

    • Dissolve N-Boc-Dolaproine (1.0 equiv) and Dolaphenine/Norephedrine (1.1 equiv) in anhydrous DMF.

    • Cool to 0°C under

      
      .
      
    • Add DEPC (1.2 equiv) followed by dropwise addition of Triethylamine (TEA) (2.0 equiv).

    • Expert Insight: DEPC is preferred here over HATU to prevent over-activation which can lead to epimerization of the sensitive Dap stereocenter.

    • Stir at 0°C for 2h, then warm to RT overnight.

  • Work-up:

    • Dilute with EtOAc, wash with 5% citric acid, sat.

      
      , and brine. Dry over 
      
      
      
      .[1]
    • Purify via Flash Chromatography (Hexane/EtOAc).

  • Deprotection (N-Boc Removal):

    • Dissolve intermediate in DCM.[1][2] Add TFA/DCM (1:1) at 0°C. Stir for 1h.

    • Concentrate in vacuo. Azeotrope with toluene to remove residual TFA.

    • Result: H-Dap-Doe (TFA salt).

Phase 2: Synthesis of the N-Terminal Fragment (Dov-Val-Dil-OH)

Context: This is assembled linearly.

  • Val-Dil Coupling:

    • Couple Fmoc-Val-OH with H-Dil-OBzl (Benzyl ester protected) using HATU/DIEA in DMF.

    • Remove Fmoc using 20% Piperidine/DMF.[1]

  • Dov Capping:

    • Couple Dolavaline (Dov) (N,N-dimethyl valine) to H-Val-Dil-OBzl using DEPC/TEA .

    • Note: Dov is already N-methylated; further methylation is not required.

  • C-Terminal Deprotection:

    • Hydrogenolysis of the Benzyl ester (

      
      , Pd/C) in MeOH/EtOAc.
      
    • Result: Dov-Val-Dil-OH (Free acid).

Phase 3: Final Fragment Condensation (The Critical Step)

Context: Coupling the sterically congested Dov-Val-Dil-OH (Fragment A) with H-Dap-Doe (Fragment B).

  • Reaction Setup:

    • Dissolve Fragment A (1.0 equiv) and Fragment B (1.1 equiv) in anhydrous DMF/DCM (1:1).

    • Add HOAt (1.2 equiv) to facilitate active ester formation.

    • Cool to -10°C (Ice/Salt bath). Temperature control is vital to suppress racemization.

  • Activation:

    • Add HATU (1.1 equiv) and DIEA (2.5 equiv).

    • Stir at -10°C for 2 hours, then slowly allow to reach 10°C over 12 hours.

    • Monitoring: Use RP-HPLC. Look for the disappearance of the tripeptide peak. If reaction stalls, add 0.2 equiv of HATU.

  • Purification:

    • The crude mixture will contain urea byproducts and unreacted fragments.

    • Method: Preparative RP-HPLC.

    • Column: C18 (e.g., Phenomenex Gemini, 5µm).

    • Mobile Phase: Gradient 30%

      
       90% ACN in water (0.1% TFA).
      
    • Lyophilization: Freeze-dry pure fractions to obtain the final Dolastatin 10 analog as a white amorphous powder.

Process Visualization

The following diagram illustrates the convergent workflow, highlighting the parallel processing of fragments to ensure purity.

SynthesisWorkflow cluster_NTerm N-Terminal Fragment Assembly cluster_CTerm C-Terminal Fragment Assembly Dov Dov Val Val Dov->Val DEPC Dil Dil-OBzl Val->Dil HATU Tripep Dov-Val-Dil-OH (Frag A) Dil->Tripep H2/Pd-C (Deprotection) Final Crude Dolastatin Analog Tripep->Final Fragment Condensation HATU/HOAt, -10°C Dap Boc-Dap-OH Doe Doe/Noreph Dap->Doe DEPC/TEA Dipep H-Dap-Doe (Frag B) Doe->Dipep TFA/DCM (Boc Removal) Dipep->Final Pure Purified Analog (>98% Purity) Final->Pure Prep-HPLC (C18, ACN/H2O)

Figure 2: Convergent synthesis workflow. Parallel construction of fragments A and B precedes the final critical coupling.

Analytical Validation & Quality Control

Trustworthiness in synthesis is established through rigorous characterization.

ParameterMethodAcceptance Criteria
Identity HR-MS (ESI+)Mass error < 5 ppm vs. theoretical.
Purity RP-HPLC (210 nm)> 98% area under curve.
Stereochemistry Chiral HPLC< 1% D-isomer at critical junctions (Val-Dil bond).
Residual Solvent GC-HeadspaceDMF < 880 ppm, DCM < 600 ppm (ICH limits).

Troubleshooting Guide:

  • Problem: Low yield in final coupling.

    • Cause: Diketopiperazine (DKP) formation in the Dap-Doe fragment.

    • Solution: Avoid leaving the deprotected H-Dap-Doe free base for long periods. Neutralize the TFA salt in situ only when ready to couple.

  • Problem: Racemization of Dil residue.

    • Cause: Over-activation by HATU at room temperature.

    • Solution: Strictly maintain -10°C during the addition of the coupling agent and base.

References

  • Pettit, G. R., et al. (1989).[3][4] "The absolute configuration and synthesis of natural (-)-dolastatin 10." Journal of the American Chemical Society.[5][6]

  • BenchChem. (2025).[1][2] "Application Notes and Protocols: Synthesis of Dolastatin 10 Analogues using N-Boc-Dolaproine."

  • Akaiwa, M., et al. (2018).[7] "Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications." ACS Omega.[7]

  • Maderna, A., et al. (2014). "Discovery of PF-06380101, a Novel Auristatin Payload for Antibody–Drug Conjugates." Journal of Medicinal Chemistry.

  • Wang, X., et al. (2015). "Synthesis and biological activity evaluation of dolastatin 10 analogues with N-terminal modifications." Bioorganic & Medicinal Chemistry Letters.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in N-methyl valine peptide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in N-Methyl Valine Peptide Coupling Doc ID: TSC-PEP-NME-001 Last Updated: February 28, 2026 Status: Active

Executive Summary: The "Perfect Storm" of Hindrance

Coupling to or from N-methyl valine (N-Me-Val) represents one of the most challenging scenarios in solid-phase peptide synthesis (SPPS). This difficulty arises from a synergistic "perfect storm" of steric and conformational barriers:

  • Steric Bulk: The

    
    -methyl group introduces significant steric clash, particularly when combined with the bulky isopropyl side chain of Valine.
    
  • Conformational Constraint: The

    
    -methyl group forces the peptide backbone into a cis-amide preference, restricting the trajectory for nucleophilic attack.
    
  • Reduced Nucleophilicity: While secondary amines are electronically more basic, the steric crowding around the nitrogen atom drastically reduces its kinetic nucleophilicity.

This guide provides field-validated protocols to overcome these barriers, moving beyond standard carbodiimide chemistry to advanced onium salts and acid halide methodologies.

Diagnostic Workflow (Visual Guide)

Before selecting a protocol, use this decision matrix to determine the severity of your coupling challenge.

CouplingStrategy Start START: N-Me-Val Coupling Scenario Q1 Is N-Me-Val the Nucleophile (Amine) or Electrophile (Acid)? Start->Q1 Electrophile Electrophile (Coupling N-Me-Val-OH to Resin) Q1->Electrophile Acid Nucleophile Nucleophile (Coupling AA to H-N-Me-Val-Resin) Q1->Nucleophile Amine Sol_A Protocol A: HATU or COMU + HOAt (Double Couple) Electrophile->Sol_A Usually sufficient Q2 Is the incoming AA also sterically hindered? (e.g., Val, Ile, Aib, N-Me-AA) Nucleophile->Q2 Standard Standard Difficulty Q2->Standard No (e.g., Gly, Ala) Extreme Extreme Difficulty Q2->Extreme Yes Standard->Sol_A Sol_B Protocol B: Acid Fluoride (TFFH) (The 'Bunker Buster') Extreme->Sol_B Warning CRITICAL CHECK: Prevent DKP Formation Sol_A->Warning Sol_B->Warning

Figure 1: Decision matrix for selecting coupling reagents based on steric congestion. DKP = Diketopiperazine.[1]

Reagent Selection & Optimization

The choice of coupling reagent is the single most critical variable. Standard EDC/HOBt or HBTU protocols typically fail with N-Me-Val.

Comparative Efficacy of Coupling Reagents[2][3][4][5][6]
Reagent ClassReagentActive SpeciesSuitability for N-Me-ValMechanism of Action
Gold Standard HATU OAt EsterHigh The pyridine nitrogen in HOAt provides "neighboring group assistance" (anchimeric effect), accelerating the reaction ~100x over HOBt [1].
Modern/Safer COMU Oxyma EsterHigh Uses Oxyma Pure (non-explosive).[2] Often shows higher solubility and efficiency than HATU with less epimerization risk [2].
Phosphonium PyAOP OAt EsterHigh Phosphonium version of HATU. Does not react with the N-terminus to form guanidinium byproducts (a risk with HATU/HBTU during slow couplings).
Acid Halide TFFH Acid FluorideExtreme Generates an acid fluoride in situ. Smallest possible leaving group (F-), ideal for penetrating the steric shield of N-Me-Val [3].

Validated Protocols

Protocol A: High-Efficiency Onium Salt Coupling (HATU/COMU)

Best for: Coupling standard amino acids to N-Me-Val or coupling N-Me-Val to unhindered amines.

The Logic: We utilize HOAt (7-aza-1-hydroxybenzotriazole) derived esters. The nitrogen atom in the pyridine ring forms a hydrogen bond with the incoming amine, positioning it perfectly for attack on the carbonyl carbon.

  • Reagents:

    • Amino Acid (4.0 eq)[3]

    • HATU or COMU (3.9 eq) (Use slightly less than AA to prevent capping)

    • HOAt (4.0 eq) (Optional but recommended additive for HATU)

    • DIPEA (8.0 eq) or TMP (2,4,6-Trimethylpyridine) if epimerization is a concern.

    • Solvent: DMF or NMP (NMP is superior for aggregation-prone sequences).

  • Procedure:

    • Dissolve AA and Coupling Reagent in minimal NMP.

    • Add Base (DIPEA/TMP) to activate. Wait only 30 seconds . (Long pre-activation leads to epimerization).

    • Add mixture to resin.[2][3][4][5][6][7][8][9]

    • Reaction Time: 2 hours at Room Temp or 1 hour at 50°C (Microwave).

    • Double Couple: Filter and repeat with fresh reagents.

Protocol B: The "Nuclear Option" – Acid Fluorides via TFFH

Best for: Coupling hindered amino acids (Val, Ile, Aib) TO N-Me-Val.

The Logic: The OAt ester formed by HATU is bulky. In extreme cases, the OAt group itself adds too much steric hindrance. An acid fluoride (–COF) is physically tiny and highly reactive, bypassing the steric wall.

  • Reagents:

    • Amino Acid (4.0 eq)[3]

    • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4.0 eq)

    • DIPEA (8.0 eq)

    • Solvent: DCM or DMF (DCM often works better for acid fluorides).

  • Procedure:

    • Dissolve Amino Acid and TFFH in solvent.[6][10]

    • Add DIPEA.[2][6][11]

    • Activation: Allow to activate for 15–20 minutes (unlike HATU, acid fluorides are stable).

    • Add to resin.[2][3][4][5][6][7][8][9]

    • Reaction Time: 2–4 hours.

    • Note: Do not use glass vessels if possible (fluoride can etch glass over long periods), though typically fine for SPPS timescales.

Troubleshooting Specific Failures

Issue 1: Incomplete Coupling (Positive Chloranil Test)

Symptom: After double coupling, the resin beads remain blue/green in the Chloranil test.

  • Root Cause: Steric shielding or "beta-sheet" aggregation of the peptide chain.

  • Fix 1 (Solvent): Switch from DMF to NMP or a mixture of DMSO/NMP (1:4) . These solvents disrupt hydrogen bonding better than DMF.

  • Fix 2 (Temp): Elevate temperature to 60°C (unless Cys/His are present).

  • Fix 3 (Chemistry): Switch to Protocol B (TFFH).

Issue 2: Epimerization (Loss of Chirality)

Symptom: HPLC shows doublet peaks (diastereomers).

  • Root Cause: N-methyl amino acids are highly prone to racemization during activation because the N-methyl group lowers the energy barrier for oxazolone formation.

  • Fix: Replace DIPEA with 2,4,6-Trimethylpyridine (TMP / Collidine) . TMP is a weaker, sterically hindered base that is sufficient to drive coupling but poor at abstracting the alpha-proton that leads to racemization [4].

Issue 3: Diketopiperazine (DKP) Formation

Symptom: Loss of dipeptide from the resin (mass spec shows missing mass of first two AAs).

  • Mechanism: When the N-terminal amine is deprotected, it can back-bite the ester linkage to the resin, cleaving itself off as a cyclic DKP. This is extremely common with N-Me-Val at the C-terminus.

  • Fix: Use Trityl (Trt) based linkers or 2-Chlorotrityl chloride resin . The steric bulk of the trityl handle prevents the DKP cyclization. Alternatively, couple the second amino acid as the N-trityl derivative.

FAQ: Common Pitfalls

Q: Can I use the Kaiser Test to monitor N-Me-Val coupling? A: NO. The Kaiser (Ninhydrin) test relies on a primary amine to form "Ruhemann's Purple." N-Me-Val has a secondary amine.[4] You must use the Chloranil Test (Acetaldehyde + Chloranil) or Bromophenol Blue .

  • Chloranil Result: Blue/Green beads = Unreacted Secondary Amine (Incomplete).[8] Colorless/Yellow = Complete.

Q: Why is PyAOP recommended over HATU for long couplings? A: HATU is a uronium/guanidinium salt. If the coupling is slow, the N-terminal amine can attack the HATU reagent itself, permanently "capping" the peptide with a guanidine moiety. PyAOP is a phosphonium salt and cannot cause this guanidinylation side reaction.

Q: Is microwave irradiation safe for N-Me-Val? A: Yes, but with caution. Limit temperature to 50°C. Higher temperatures (75°C+) significantly increase the risk of epimerization and aspartimide formation (if Asp is present).

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][12] An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.

  • El-Faham, A., & Albericio, F. (2011). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[12] Chemical Reviews, 111(11), 6557–6602.

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH). A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis.[13][14] Journal of the American Chemical Society, 117(19), 5401–5402.

  • Di Fenza, A., et al. (2009). Racemization studies on the coupling of N-methylated amino acids. Tetrahedron Letters, 50(16), 1863-1865.

Sources

Technical Support Center: Preventing Racemization of N-Methyl Amino Acids During Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide synthesis and drug development professionals. N-methylation of the peptide backbone is a powerful strategy to improve metabolic stability, lipophilicity, and membrane permeability. However, the introduction of an N-methyl group significantly complicates synthesis, often leading to severe racemization (epimerization) and low coupling yields.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you maintain stereochemical integrity during your workflows.

Core Principles: The Causality of Racemization

To prevent racemization, we must first understand its mechanical drivers. N-methylation introduces significant steric bulk at the alpha-nitrogen. During solid-phase peptide synthesis (SPPS), this bulk drastically reduces the rate of nucleophilic attack by the incoming amine.

Because the desired coupling reaction is sterically hindered and slow, the activated ester intermediate has a prolonged half-life. This extended lifetime allows competing side reactions to dominate. Specifically, the presence of a base (commonly used for activation or neutralization) facilitates the abstraction of the alpha-proton (enolization) or the formation of an oxazol-5(4H)-one (azlactone) intermediate. Both pathways destroy the chiral center, leading to a mixture of L- and D-epimers [1].

MechanismRacemization A Activated N-Methyl Amino Acid B Slow Coupling (Steric Hindrance) A->B Amine attack D Base-Catalyzed Alpha-Proton Abstraction A->D Base (e.g., DIPEA) E Oxazol-5(4H)-one (Azlactone) Formation A->E Activation C Desired Peptide (Retention of Chirality) B->C Fast F Racemized / Epimerized Peptide D->F Loss of stereocenter E->F Ring opening

Mechanism of racemization during N-methyl amino acid coupling.

Troubleshooting & FAQs

Q: Why do my N-methyl amino acids racemize so easily during peptide coupling compared to standard amino acids? A: The N-methyl group creates a steric shield around the reactive center. This slows down the desired amide bond formation, giving the activated amino acid more time to undergo base-catalyzed alpha-proton abstraction or azlactone formation [1]. The longer the activated species sits unreacted, the higher the degree of epimerization.

Q: What is the most reliable method for synthesizing Fmoc-N-methyl amino acid monomers without losing chiral integrity? A: The Freidinger method via a 5-oxazolidinone intermediate is the gold standard [2]. By reacting the Fmoc-amino acid with paraformaldehyde under acidic conditions, a 5-oxazolidinone ring is formed. This ring locks the conformation and protects the nitrogen, allowing subsequent reduction with triethylsilane (Et3SiH) and TFA to yield the N-methylated monomer without touching the alpha-chiral center.

Q: I am experiencing high levels of epimerization when coupling a standard amino acid ONTO an N-methylated residue on solid phase. How can I fix this? A: The issue is the activation of the incoming amino acid in the presence of a strong base. To fix this, you must accelerate the coupling rate to outcompete the racemization rate. Switch your coupling reagent to DIC/OxymaPure. OxymaPure forms a highly reactive intermediate that forces the coupling to completion rapidly. Additionally, replace strong, unhindered bases like DIPEA with a sterically hindered base like 2,4,6-collidine (TMP), which is too bulky to efficiently abstract the alpha-proton.

Q: Can I perform N-methylation directly on the solid-phase resin to avoid buying expensive monomers? A: Yes. The Fukuyama-Mitsunobu reaction is highly effective for on-resin N-methylation. It involves protecting the free amine with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation using methanol and DIAD/PPh3. Because this reaction operates under neutral conditions, it is completely racemization-free.

Quantitative Data: Impact of Coupling Conditions

The choice of coupling reagent and base dictates the stereochemical outcome when coupling onto or activating an N-methyl amino acid. The data below summarizes expected epimerization levels based on standard SPPS workflows.

Coupling ReagentBaseSolventEpimerization (%)Relative YieldRecommendation
HBTUDIPEADMF> 15.0%ModerateAvoid for N-methyl couplings.
HATUDIPEADMF5.0 - 8.0%HighUse only if no alternatives exist.
HATUCollidine (TMP)DMF< 2.0%HighGood alternative; hindered base protects alpha-proton.
DICOxymaPureDMF< 1.0%ExcellentPreferred ; highly reactive, neutral activation.
DICOxymaPure2-MeTHF< 0.5%ExcellentOptimal ; greener solvent further suppresses epimerization.

Validated Experimental Protocols

Every protocol provided here is designed as a self-validating system , meaning in-process controls (IPCs) are embedded to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Synthesis of Fmoc-N-Methyl Amino Acids (Freidinger Method)

This solution-phase protocol generates optically pure Fmoc-N-methyl amino acids [2].

Step 1: Oxazolidinone Formation

  • Suspend the Fmoc-amino acid (10 mmol) and paraformaldehyde (40 mmol) in 100 mL of anhydrous toluene.

  • Add catalytic p-toluenesulfonic acid (p-TsOH, 0.5 mmol).

  • Reflux the mixture using a Dean-Stark apparatus to remove water for 30–45 minutes.

  • IPC Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The product will appear as a distinct, UV-active spot with a higher Rf than the starting material. Do not proceed until the starting material is consumed.

Step 2: Reductive Cleavage

  • Concentrate the toluene under reduced pressure and dissolve the crude oxazolidinone in 50 mL of a 1:1 mixture of Trifluoroacetic Acid (TFA) and Chloroform (CHCl3).

  • Add Triethylsilane (Et3SiH, 30 mmol) dropwise at room temperature. Stir for 18 hours.

  • IPC Validation: Monitor via LC-MS. The oxazolidinone mass should disappear, replaced by the M+1 peak of the Fmoc-N-methyl amino acid.

Step 3: Workup & Verification

  • Evaporate the solvent, co-evaporate with toluene (3x) to remove residual TFA, and precipitate the product in cold diethyl ether.

  • Final Validation: Analyze the product via Chiral HPLC to confirm the D-enantiomer is <1%.

FreidingerWorkflow Step1 Fmoc-Amino Acid Step2 Paraformaldehyde + TFA (Acid Catalysis) Step1->Step2 Step3 5-Oxazolidinone Intermediate Step2->Step3 Cyclization Step4 Triethylsilane (Et3SiH) + TFA Step3->Step4 Step5 Fmoc-N-Methyl Amino Acid (Optically Pure) Step4->Step5 Reductive Cleavage

Freidinger method workflow for synthesizing Fmoc-N-methyl amino acids.

Protocol B: Solid-Phase Coupling onto an N-Methylated Residue

Coupling the next amino acid onto a resin-bound N-methyl residue is notoriously difficult. This protocol utilizes DIC/Oxyma to force the reaction without base-induced racemization.

Step 1: Deprotection & Verification

  • Treat the resin-bound N-methyl peptide with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • IPC Validation (Critical): Perform a Chloranil test. Note: The standard Kaiser test will yield a false negative because N-methyl amines are secondary amines. A positive Chloranil test (green/blue beads) confirms successful deprotection.

Step 2: Activation & Coupling

  • In a separate vial, dissolve the incoming Fmoc-amino acid (4 equiv) and OxymaPure (4 equiv) in minimal DMF (or 2-MeTHF for optimal stereocontrol).

  • Add N,N'-Diisopropylcarbodiimide (DIC, 4 equiv) and stir for 2 minutes to pre-activate. Do not add DIPEA.

  • Add the activated mixture to the resin and agitate at room temperature for 2 to 4 hours.

  • IPC Validation: Perform a Chloranil test. A negative result (colorless/yellow beads) indicates complete coupling. If positive, repeat the coupling step before Fmoc deprotection.

References

  • Duengo S., Muhajir M. I., Hidayat A. T., Musa W. J. A., Maharani R. "Epimerisation in Peptide Synthesis." Molecules (2023). Available at:[Link]

  • Aurelio L., Box J. S., Brownlee R. T. C., Hughes A. B., Sleebs M. M. "An efficient synthesis of N-methyl amino acids by way of intermediate 5-oxazolidinones." The Journal of Organic Chemistry (2003). Available at:[Link]

Technical Support Center: Coupling Strategies for N-Methyl Valine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl valine (N-Me-Val) represents a "perfect storm" of difficulty in peptide synthesis. It combines the extreme steric bulk of the isopropyl side chain (β-branched) with the reduced nucleophilicity and added steric clash of the N-methyl group. This guide synthesizes field-proven protocols to overcome two distinct challenges: coupling to the secondary amine of N-Me-Val (difficult nucleophile) and coupling of the N-Me-Val carboxylate (difficult electrophile, high racemization risk).

Part 1: Reagent Selection & Mechanistic Insight

Q: Why do standard reagents (HBTU, DIC/HOBt) fail with N-Me-Val?

A: Standard reagents rely on the formation of active esters (OBt/Oxyma) that are sufficiently reactive for primary amines but often too slow for the sterically crowded secondary amine of N-Me-Val.

  • Steric Clash: The N-methyl group creates a "protective shell" around the nucleophilic nitrogen.

  • Kinetics: The reaction rate with HBTU is often slower than the rate of active ester hydrolysis or guanidinylation (a permanent termination side reaction), leading to deletion sequences.

Q: What is the hierarchy of coupling reagents for this specific residue?

We categorize reagents based on "Power" (reactivity toward hindered nucleophiles) and "Precision" (racemization suppression).

Reagent ClassReagentPower RatingBest Use CaseMechanism Note
Phosphonium PyAOP ⭐⭐⭐⭐⭐N-Me to N-Me coupling ; Cyclization.[1]Azabenzotriazole (HOAt) based.[2][3][4][5] Avoids guanidinylation.[6]
Uronium HATU ⭐⭐⭐⭐General coupling to N-Me-Val.Gold standard. HOAt effect accelerates coupling via neighboring group participation.
Uronium COMU ⭐⭐⭐⭐Alternative to HATU; Green chemistry.Oxyma-based.[7] Safer byproducts, often higher solubility than HATU.[4]
Acid Chloride BTC / Ghosez ⭐⭐⭐⭐⭐+"Impossible" couplings (e.g., Aib to N-Me-Val).Generates highly reactive acid chlorides in situ.
Standard PyBOP ⭐⭐⭐Cost-effective alternative to PyAOP.[8]Good, but lacks the "7-aza" boost of PyAOP.
Q: HATU vs. PyAOP: Which one should I choose?
  • Use HATU for coupling standard amino acids to N-Me-Val. It is generally more stable and cost-effective.

  • Use PyAOP if the coupling is extremely slow (e.g., >2 hours). Uronium salts like HATU can react with the N-terminus to form a guanidinium species (capping the chain) if the acylation is slow. Phosphonium salts (PyAOP) cannot form guanidinium byproducts, making them safer for prolonged reactions or cyclizations.

Part 2: Troubleshooting & Decision Logic

Visual Guide: Optimization Workflow

The following decision tree outlines the logical progression when standard couplings fail.

CouplingLogic Start Start: Coupling to N-Me-Val Check1 Is the incoming AA hindered? (e.g., Val, Ile, Aib, N-Me-AA) Start->Check1 Std_Method Method A: HATU / HOAt / DIPEA (Double Couple) Check1->Std_Method No (e.g., Gly, Ala) Adv_Method Method B: PyAOP / HOAt / Collidine Check1->Adv_Method Yes (Hindered) Fail1 Incomplete? Std_Method->Fail1 Fail2 Incomplete? Adv_Method->Fail2 Nuc_Option Method C: In-Situ Acid Chloride (BTC or Ghosez Reagent) Success Check Purity (LCMS) Fail1->Adv_Method Yes Fail1->Success No Fail2->Nuc_Option Yes (The 'Nuclear' Option) Fail2->Success No

Caption: Decision tree for selecting coupling conditions based on steric hindrance levels.

Part 3: Experimental Protocols

Protocol A: High-Efficiency HATU Coupling

Best for: Coupling standard amino acids (Fmoc-Ala-OH, Fmoc-Phe-OH) to N-Me-Val-Resin.

Reagents:

  • Fmoc-AA-OH (5.0 eq)

  • HATU (5.0 eq)

  • HOAt (5.0 eq) - Crucial additive for N-methyl couplings.

  • DIPEA (10.0 eq)

  • Solvent: DMF or NMP (NMP is preferred for difficult sequences).

Procedure:

  • Pre-activation: Dissolve Fmoc-AA-OH, HATU, and HOAt in NMP. Add DIPEA. Shake for exactly 30 seconds .

    • Note: Do not pre-activate longer; HATU active esters can epimerize or hydrolyze.

  • Coupling: Add the solution to the resin immediately.

  • Reaction: Shake for 2 hours at room temperature.

  • Monitoring: Use the Chloranil Test or p-Nitrophenol ester test . (Standard Kaiser test is ineffective for secondary amines).[9][10]

  • Double Coupling: If positive, repeat the step with fresh reagents.

Protocol B: The "Nuclear Option" (Bis-trichloromethyl carbonate / BTC)

Best for: Coupling hindered amino acids (Fmoc-Val-OH, Fmoc-N-Me-Val-OH) to N-Me-Val-Resin. Warning: Generates Phosgene equivalents. Must be performed in a fume hood.

Reagents:

  • Fmoc-AA-OH (5.0 eq)

  • BTC (1.65 eq) - Note: 1 mol BTC generates 3 mol acid chloride.

  • 2,4,6-Collidine (14.0 eq) - Base choice is critical to prevent racemization.

  • Solvent: THF or DCM (Acid chlorides are more stable in non-polar solvents).

Procedure:

  • Activation: Dissolve Fmoc-AA-OH and BTC in anhydrous THF/DCM.

  • Base Addition: Add Collidine dropwise. A white precipitate (collidinium chloride) will form. Stir for 5–10 minutes.

  • Coupling: Add the suspension to the resin.[7][11]

  • Reaction: Shake for 1–2 hours .

  • Quench: Wash resin with DCM, then DMF.[10][11]

Part 4: Critical Troubleshooting (FAQs)

Q: I am seeing significant racemization when coupling of Fmoc-N-Me-Val-OH. How do I stop it?

A: N-alkylated amino acids are prone to racemization via the formation of an oxazolium ion intermediate.

  • Solution 1 (Base): Switch from DIPEA to 2,4,6-Collidine (TMP) . Collidine is a weaker, more sterically hindered base that is less likely to abstract the

    
    -proton.
    
  • Solution 2 (Reagent): Use PyAOP or COMU with Oxyma . Oxyma is superior to HOBt in suppressing racemization for N-methylated residues.

  • Solution 3 (Pre-activation): Minimize pre-activation time. Add the base in the presence of the resin if possible (in situ activation).

Q: My peptide mass is +17 Da or +42 Da higher than expected. What happened?

A: This indicates side reactions common with N-Me-Val.

  • +17 Da (Ammonium): Likely hydrolysis of the active ester or incomplete washing.

  • +99 Da (Guanidinylation): If using HATU/HBTU, the N-terminus attacked the reagent instead of the amino acid.

    • Fix: Switch to PyAOP (Phosphonium salt) which cannot guanidinylate.

Q: Can I use microwave synthesis?

A: Yes, but with caution.

  • Coupling to N-Me-Val: Highly recommended. 75°C for 5-10 mins often drives completion.

  • Coupling of N-Me-Val: Risk of Epimerization. Limit temperature to 50°C or use room temperature with extended time.

References

  • BenchChem. Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. (Accessed 2026). Link

  • Coste, J., et al. (1990).[3] "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link

  • Albericio, F., et al. (2018). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development. Link

  • Carpino, L. A., et al. (1994). "The 7-azabenzotriazole oxy-tris-(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) coupling reagent.
  • ThermoFisher Scientific. Technical Note: Optimization of HATU and PyAOP.Link

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science. (Discusses BTC/Acid Chloride method).

Sources

Technical Support Center: Sterically Hindered Peptide Couplings

[2][3][4]

Executive Summary: The -Methyl Conundrum

Coupling to or from


11

While HATU is the industry standard for difficult couplings due to its rapid kinetics, it carries a fatal flaw in this specific context: Guanidinylation .[1] When the reaction rate slows significantly—as it does with the hindered secondary amine of

1

PyAOP (a phosphonium salt) avoids this side reaction entirely.[1] It is the "safety net" reagent: slightly slower than HATU, but capable of driving reactions to completion over 24+ hours without killing your nucleophile.[1]

Module 1: The Mechanistic Landscape

To troubleshoot effectively, you must visualize the competition between the productive pathway (Amide Bond Formation) and the destructive pathway (Guanidinylation).[1]

Comparative Mechanism: HATU vs. PyAOP

The following diagram illustrates why HATU fails during prolonged reactions and how PyAOP circumvents this.

CouplingMechanismcluster_legendCritical DistinctionStartActivated Acid(OAt Ester)ProductDesired Peptide(Amide Bond)Start->Product Pathway A: Productive Coupling(Slowed by Sterics)AmineN-Me-Val-OtBu(Hindered Nucleophile)Amine->ProductDead_EndGuanidinylated Amine(DEAD END)Amine->Dead_End Pathway B: Guanidinylation(Occurs if Pathway A stalls)HATU_SideHATU Reagent(Excess in Solution)HATU_Side->Dead_EndNoteHATU allows Pathway B.PyAOP structurally forbids Pathway B.

Figure 1: The "Guanidinylation Trap." With HATU, a stalled coupling allows the amine to attack the reagent.[1] PyAOP is a phosphonium salt and cannot form a guanidine adduct.[1]

Module 2: Decision Matrix & Comparative Data

Use this matrix to select the correct reagent before starting your experiment.

FeatureHATU (Uronium/Guanidinium)PyAOP (Phosphonium)
Primary Mechanism Fast activation via OAt ester.[1][2]Activation via OAt ester (Phosphonium intermediate).[1]
Reaction Speed Extremely Fast (< 30 min usually).[1]Fast to Moderate.[1]
Major Risk Guanidinylation: Caps amine if reaction > 2 hrs.[1]Phosphinylation: Rare, but byproduct (phosphine oxide) is harder to remove.[1]
Best Use Case Standard couplings; Mildly hindered residues.[1]Extreme sterics (

-Me-Val, Aib)
; Cyclizations; Fragment condensation.[1]
Base Requirement Requires 2 equiv (1 to activate, 1 to neutralize).[1]Requires 2-3 equiv (Base sensitive).[1]
Byproduct Removal Tetramethylurea (Water soluble).[1][3]Phosphine Oxide (Organic soluble; difficult to wash out).[1]

Module 3: Troubleshooting Guides (FAQ)

Scenario A: "I have low conversion (<50%) after 4 hours with HATU."

Diagnosis: You likely hit the "Steric Wall." The reaction slowed down enough that the HATU reagent started competing for the amine. Root Cause:

1Corrective Action:
  • Switch to PyAOP. It allows you to run the reaction for 12–24 hours without capping the amine.

  • Double Coupling: Do not just add more HATU to a stalled reaction. Filter, wash, and restart with fresh reagents.[1][4]

  • Solvent Switch: Use pure NMP or a DMF/DMSO mix.

    
    -methyl peptides are prone to aggregation (beta-sheets); DMSO disrupts this.[1]
    
Scenario B: "My product mass is +99 Da higher than expected."

Diagnosis: Guanidinylation.[1][2][5][6] Root Cause: The amine attacked the central carbon of the HATU uronium salt instead of the carbonyl of your amino acid.[1] Corrective Action:

  • Immediate: This byproduct is irreversible.[1] You must discard and restart.

  • Prevention: Use PyAOP for this specific step. Alternatively, use COMU , which is less prone to this than HATU (but PyAOP is safer).[1]

Scenario C: "I see significant epimerization (loss of chirality) on the -Me-Val."

Diagnosis: Oxazolone formation or direct enolization promoted by base excess.[1] Root Cause:

Corrective Action:
  • Base Management: Reduce DIPEA/Collidine to 1.0 equivalent relative to the acid during activation.[1] Add the remaining base only after the acid is activated (1-2 mins later).[1]

  • Temperature: Perform the activation and the first hour of coupling at 0°C , then slowly warm to Room Temp.

  • Additive: Add 1.0 eq of HOAt explicitly to the PyAOP reaction to buffer the pH and speed up active ester formation.

Module 4: Validated Experimental Protocols

Protocol 1: PyAOP Coupling for -Me-Val-OtBu (Solution Phase)

Use this protocol when coupling an Fmoc-Amino Acid to H-N-Me-Val-OtBu.[1]

Reagents:

  • Acid: Fmoc-AA-OH (1.2 eq)[1]

  • Amine: H-N-Me-Val-OtBu (1.0 eq)[1]

  • Coupling Agent: PyAOP (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Collidine) (2.5 eq)[1]

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Step-by-Step:

  • Dissolution: Dissolve Fmoc-AA-OH and PyAOP in anhydrous DMF under Nitrogen/Argon.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add DIPEA dropwise. Stir at 0°C for 2 minutes. Note: Do not pre-activate for >5 mins.

  • Addition: Add the H-N-Me-Val-OtBu (dissolved in minimal DMF) to the mixture.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature.

  • Monitoring: Monitor via HPLC/UPLC. If conversion < 80% after 4 hours, leave overnight (PyAOP is stable enough).

  • Workup: Dilute with EtOAc. Wash with 5%

    
     (removes base), Brine, 5% 
    
    
    (removes unreacted acid), and Brine again.[1]
    • Note: The phosphine oxide byproduct is organic soluble.[6] If it co-elutes with product, use column chromatography (DCM/MeOH gradient).[1]

Protocol 2: HATU Coupling (Only for "Easy" N-Me derivatives)

Use this only if you are activating the N-Me-Val-OH to couple to a primary amine (less steric demand).[1]

Reagents:

  • Acid: Fmoc-N-Me-Val-OH (1.1 eq)[1]

  • Amine: Primary Amine (1.0 eq)

  • Coupling Agent: HATU (1.1 eq)[1]

  • Base: DIPEA (2.2 eq)

Step-by-Step:

  • Dissolve Acid and HATU in DMF.[1][4][2]

  • Add DIPEA.[1][4][7][2] Immediate color change (yellow to orange) indicates activation. [1]

  • Immediately (within 30 seconds) add the amine. Speed is key to prevent epimerization of the N-Me-Val.[1]

  • Quench reaction after 1 hour. If not complete, HATU has likely degraded.[1]

Module 5: Visualization of Workflow

WorkflowStartStart: Coupling N-Me-Val DerivativeCheck_StericsIs the Nucleophile (Amine)Secondary/Hindered?Start->Check_StericsEasyUse HATU(Fast, Standard)Check_Sterics->EasyNo (Primary Amine)HardUse PyAOP(Slower, Safer)Check_Sterics->HardYes (N-Me-Val Amine)HATU_Process1. Mix Acid + HATU2. Add Base3. Add Amine IMMEDIATELY4. Stop < 2 HoursEasy->HATU_ProcessPyAOP_Process1. Mix Acid + PyAOP2. Cool to 0°C3. Add Base4. Add Amine5. React 12-24 HoursHard->PyAOP_ProcessCheck_ResultCheck LCMSHATU_Process->Check_ResultPyAOP_Process->Check_ResultSuccessSuccess: PurifyCheck_Result->SuccessTarget MassFail_GuanFailure: +99 Da Mass(Guanidinylation)Check_Result->Fail_Guan+99 Da (HATU only)

Figure 2: Operational workflow for selecting the correct reagent based on steric hindrance.

References

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1][2][8] An efficient peptide coupling additive."[4][2][6][8] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1]

    • Foundational paper establishing HOAt (the core of H
  • Albericio, F., et al. (1998).[1] "Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis." Journal of Organic Chemistry, 63(26), 9678–9683.[1] Link[1]

    • Definitive comparison of Uronium (HATU) vs Phosphonium (PyAOP)
  • Coste, J., et al. (1990).[1] "PyBOP: A new peptide coupling reagent devoid of toxic by-products."[8] Tetrahedron Letters, 31(2), 205-208.[1] Link[1]

    • Establishes the phosphonium salt mechanism which PyAOP inherits (but with the superior aza-benzotriazole ring).
  • Hoyer, K., et al. (2000).[1] "N-Methyl amino acids in peptide synthesis." Journal of Peptide Science, 6(11), 586-595.[1]

    • Specific protocols for overcoming the steric hindrance of N-methyl

Optimizing reductive alkylation of valine tert-butyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Steric Challenge

Reductive alkylation of Valine tert-butyl ester (H-Val-OtBu) presents a unique intersection of challenges. Unlike simple glycine or alanine derivatives, valine possesses a bulky isopropyl group at the


-position. When combined with a massive tert-butyl ester protecting group, the nucleophilic amine is buried in a sterically congested pocket.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic hurdles of alkylating this hindered substrate. The focus here is on Sodium Triacetoxyborohydride (STAB) mediated reductive amination, the industry standard for maintaining chemoselectivity and suppressing racemization.

Module 1: Reaction Design & Reagent Selection

Q: Why is STAB (NaBH(OAc)₃) preferred over NaBH₃CN or NaBH₄ for this specific substrate?

A: For Valine tert-butyl ester, STAB is the superior choice for three mechanistic reasons:

  • Selectivity (The Kinetic Window): STAB is less reactive than NaBH₄. It does not significantly reduce aldehydes to alcohols at room temperature. This allows the aldehyde to remain available for imine formation with the slow-reacting valine amine.

  • Steric Control: The three acetoxy groups on the boron center make STAB bulky. It reacts preferentially with the protonated iminium ion (which is planar and electrophilic) rather than the neutral carbonyl.

  • Toxicity: It eliminates the risk of residual cyanide contamination associated with NaBH₃CN, a critical factor in late-stage drug development.

Q: What is the optimal solvent system?

A: 1,2-Dichloroethane (DCE) is the gold standard.[1]

  • Why? DCE is non-coordinating. Ethers like THF can coordinate to the sodium cation, potentially altering the reducing power of the borohydride. DCE promotes tighter ion pairing and often accelerates the reaction.

  • Alternative: If DCE is restricted (Class 1 solvent issues), DCM (Dichloromethane) is a viable substitute, though reactions may be slightly slower. Avoid Methanol for STAB reactions as it causes solvolysis of the reagent.

Q: How do I handle the stoichiometry for Mono- vs. Dialkylation?

A: Due to the steric bulk of valine, dialkylation is less aggressive than with glycine, but it is still a risk.

Target ProductH-Val-OtBu Equiv.Aldehyde Equiv.[1][2][3][4][5][6]STAB Equiv.[5]AcOH Equiv.[2][7][8]Strategy
Mono-alkyl 1.01.05 - 1.11.4 - 1.51.0 - 1.5One-pot. Add STAB last.
Di-alkyl 1.02.5 - 3.03.0 +2.0 +Sequential. Add 2nd portion of aldehyde/STAB after 4h.

Module 2: The Protocol (Standard Operating Procedure)

This protocol is optimized for a 1.0 mmol scale reaction between H-Val-OtBu and a generic aliphatic aldehyde.

Reagents:

  • Valine tert-butyl ester hydrochloride (1.0 mmol)

  • Aldehyde (1.1 mmol)

  • Sodium Triacetoxyborohydride (STAB) (1.5 mmol)

  • Acetic Acid (AcOH) (1.0 - 2.0 mmol)

  • DCE (5 - 10 mL)

  • Optional: Triethylamine (TEA) (1.0 mmol) only if using the HCl salt of Valine.

Step-by-Step Workflow:

  • Free Basing (In-situ): If starting with H-Val-OtBu·HCl, suspend in DCE and add 1.0 eq of TEA. Stir for 10 min. (If using free base oil, skip this).

  • Imine Assembly: Add the Aldehyde and Acetic Acid .

    • Critical: The AcOH is necessary to catalyze the dehydration of the carbinolamine intermediate, which is the rate-limiting step for hindered amines like Valine.

  • Equilibration: Stir for 20–40 minutes at Room Temp (RT).

    • Note: Do not wait too long; the imine is unstable.

  • Reduction: Add STAB in one portion.

  • Monitoring: Stir at RT under Nitrogen. Monitor by TLC/LCMS at 2h and 16h.

  • Quench: Add saturated aqueous

    
     (gas evolution will occur). Stir vigorously for 15 mins to quench borates.
    

Module 3: Visualizing the Mechanism

The following diagram illustrates the "Direct Reductive Amination" pathway and the critical role of acid catalysis for the Valine substrate.

ReductiveAmination cluster_steric Steric Bottleneck Start Valine-tBu Ester (Sterically Hindered) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Imine Imine / Iminium (Transient) Hemiaminal->Imine Dehydration (Slow Step) Product Mono-Alkylated Valine Ester Imine->Product Fast Reduction Acid AcOH Catalyst (Crucial for Valine) Acid->Imine Catalyzes STAB STAB (Hydride Source) STAB->Product H- Transfer

Caption: Mechanistic pathway highlighting the steric bottleneck at the hemiaminal-to-imine transition, requiring acid catalysis.

Module 4: Troubleshooting Guide (FAQ)

Issue 1: "I see starting material (Valine ester) remaining after 24 hours."

Diagnosis: Incomplete imine formation due to steric hindrance. Solution:

  • Increase Acidity: Ensure you are using at least 1.0–2.0 equivalents of Acetic Acid. The pH needs to be slightly acidic (pH 5–6) to protonate the hemiaminal hydroxyl group, making it a better leaving group.

  • Drying Agents: Add activated 4Å Molecular Sieves or anhydrous MgSO₄ during the "Imine Assembly" step (Step 2). This drives the equilibrium toward the imine by removing water.

  • Concentration: Run the reaction more concentrated (0.2 M to 0.5 M).

Issue 2: "My yield is low because the tert-butyl ester is hydrolyzing."

Diagnosis: Acid sensitivity.[1][8][9] While tBu esters are robust, they can cleave if the reaction becomes too acidic or if strong Lewis acids are present. Solution:

  • Check Reagents: Do NOT use TiCl₄ or ZnCl₂ as dehydrating agents; these are Lewis acids known to cleave tBu esters.

  • Temperature: Keep the reaction at Room Temperature (20–25°C). Do not heat.

  • Quench: Ensure the quench is performed with saturated NaHCO₃ (mild base) rather than strong base or acid workups.

Issue 3: "I am getting significant dialkylation."

Diagnosis: The mono-alkylated product is more nucleophilic than the starting valine (inductive effect of the alkyl group). Solution:

  • Syringe Pump Addition: Dissolve the aldehyde in DCE and add it slowly over 2–4 hours to the solution containing Valine + STAB + AcOH. This keeps the aldehyde concentration low relative to the amine.

  • Stoichiometry: Reduce aldehyde to 0.95 eq. It is easier to purify unreacted starting material than to separate mono/di mixtures.

Issue 4: "The reaction mixture turned into a gel/solid."

Diagnosis: Boron-amine complexes can be insoluble in non-polar solvents. Solution:

  • Co-solvent: Add a small amount of DMF (5-10%) to the DCE.

  • Workup: Use a tartrate workup (Rochelle's Salt) instead of bicarbonate if an emulsion/gel persists during extraction. This breaks down boron chelates.

Module 5: Impurity Profiling & Control

Impurity TypeOriginPrevention / Removal
Alcohol (R-CH₂OH) Direct reduction of aldehyde.Use STAB (not NaBH₄).[9] Avoid large excess of aldehyde. Remove via silica chromatography (usually much less polar than amine).
Dialkylated Amine Over-reaction.[3]Slow addition of aldehyde.[8] Use 1.0 eq aldehyde.[3]
Valine Acid (H-Val-OH) Ester hydrolysis.Avoid strong acids. Keep moisture out.
Racemate Enolization of imine.Rare with STAB. Ensure reaction temp < 30°C. Avoid strong bases during free-basing.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][10] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[1][10] 11, 1996, pp. 3849–3862.[10]

    • Core Authority: The foundational text establishing STAB/AcOH as the preferred method for hindered amines.
  • Gnanaprakasam, B., et al. "Recent Advances in Reductive Amination." Organic Preparations and Procedures International, vol. 54, 2022.
  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[11] Wiley-Interscience, 4th Edition.

    • Context: Stability data for tert-butyl esters under acidic/reductive conditions.

Disclaimer: This guide assumes a standard laboratory environment. Always consult SDS for Sodium Triacetoxyborohydride and DCE before handling. STAB releases hydrogen gas upon quenching; ensure proper ventilation.

Sources

Validation & Comparative

NMR Characterization Guide: Tert-butyl 3-methyl-2-methylamino-butanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis and NMR characterization protocol for Tert-butyl 3-methyl-2-methylamino-butanoate , also known as N-methyl-L-valine tert-butyl ester (N-Me-Val-OtBu) .

Executive Summary & Compound Profile

Tert-butyl 3-methyl-2-methylamino-butanoate (CAS: 5616-87-5) is a critical building block in the synthesis of N-methylated peptides (e.g., Cyclosporin A analogs, peptidomimetics). N-methylation introduces steric constraints and removes hydrogen bond donors, significantly enhancing metabolic stability and membrane permeability of the resulting therapeutic peptides.

This guide compares the NMR signature of N-Me-Val-OtBu against its non-methylated precursor (Val-OtBu ) and its methyl ester analog (N-Me-Val-OMe ) to establish a self-validating identification protocol.

Compound Identity
FeatureDetail
IUPAC Name Tert-butyl (2S)-3-methyl-2-(methylamino)butanoate
Common Name N-Methyl-L-Valine Tert-Butyl Ester
CAS Number 5616-87-5
Molecular Formula C₁₀H₂₁NO₂
Molecular Weight 187.28 g/mol
Physical State Colorless to pale yellow liquid (Free Amine)

Comparative NMR Analysis

The core challenge in characterizing this intermediate is distinguishing it from unreacted starting materials (Val-OtBu) or hydrolysis byproducts. The following analysis highlights the diagnostic signals.

The "N-Methyl" Diagnostic (vs. Val-OtBu)

The most definitive proof of synthesis is the appearance of the N-methyl singlet.

  • Val-OtBu: Shows a broad NH₂ signal (~1.5 ppm) and lacks any singlet in the 2.0–2.5 ppm region.

  • N-Me-Val-OtBu: Exhibits a sharp singlet at ~2.30–2.38 ppm corresponding to the N-CH₃ group.

  • Alpha-Proton Shift: The N-methylation typically causes an upfield shift of the

    
    -proton (C2-H) compared to the ammonium salt, but in the free amine form, the inductive effect of the methyl group vs. the primary amine results in a distinct shift to ~2.80 ppm .
    
The "Ester" Diagnostic (vs. N-Me-Val-OMe)

Peptide synthesis often employs methyl esters (OMe) which must be distinguished from tert-butyl esters (OtBu).

  • N-Me-Val-OMe: Shows a singlet at ~3.70 ppm (Methoxy group).

  • N-Me-Val-OtBu: Shows a massive singlet (9H) at ~1.45 ppm (Tert-butyl group).

Experimental Protocol: 1H & 13C NMR Characterization

Sample Preparation

To ensure high-resolution spectra and minimize rotameric broadening (common in N-methylated species), follow this protocol:

  • Solvent: Use Chloroform-d (CDCl₃) (99.8% D) with 0.03% TMS. CDCl₃ is preferred over DMSO-d₆ for the free amine to avoid solvent-solute hydrogen bonding that broadens the NH signal.

  • Concentration: Dissolve 10–15 mg of the oil in 0.6 mL solvent. High concentrations can lead to aggregation-induced broadening.

  • Temperature: Acquire data at 298 K (25°C) . If line broadening is observed (due to N-inversion or rotamers), elevate temperature to 313 K (40°C).

Representative 1H NMR Data (CDCl₃, 400 MHz)

Note: Chemical shifts (


) are reported in ppm relative to TMS (0.00 ppm).
PositionProton TypeShift (

)
MultiplicityIntegrationCoupling (

)
2

-CH
2.80 Doublet (d)1H

Hz
N-Me N-CH₃2.34 Singlet (s)3H-
3

-CH
1.95 Multiplet (m)1H-
t-Bu C(CH₃)₃1.46 Singlet (s)9H-
4

-CH₃
0.96 Doublet (d)3H

Hz
4'

-CH₃
0.92 Doublet (d)3H

Hz
NH Amine H1.60 Broad (br s)1HVariable
Representative 13C NMR Data (CDCl₃, 100 MHz)
Carbon TypeShift (

ppm)
Assignment
Carbonyl 174.5 Ester C=O
Quaternary 80.8 C (CH₃)₃ (t-Bu)
Alpha 68.2 C2 (CH)
N-Methyl 34.8 N-CH₃
Beta 31.5 C3 (CH)
t-Butyl Methyls 28.1 C(C H₃)₃
Gamma 19.4, 18.6 C4 (CH₃)

Characterization Logic & Workflow

The following diagram illustrates the decision tree for validating the product structure during synthesis.

NMR_Characterization Sample Crude Product (Liquid Oil) H_NMR 1H NMR (CDCl3) Sample->H_NMR Check_NMe Check 2.3-2.4 ppm Region H_NMR->Check_NMe Result_NMe Singlet (3H) Present? Check_NMe->Result_NMe Check_Ester Check Ester Region Result_tBu Singlet (9H) @ 1.45 ppm? Check_Ester->Result_tBu Result_NMe->Check_Ester Signal Present ValOtBu Contaminant: Val-OtBu (No N-Me) Result_NMe->ValOtBu No Signal NMeValOMe Analog: N-Me-Val-OMe (s @ 3.7 ppm) Result_tBu->NMeValOMe No (See 3.7 ppm) Confirmed CONFIRMED: N-Me-Val-OtBu Result_tBu->Confirmed Yes

Figure 1: Logic flow for NMR verification of N-Me-Val-OtBu, distinguishing it from common precursors and analogs.

Synthesis & Stability Context

Synthesis Route

The product is typically synthesized via reductive amination of L-Valine tert-butyl ester using Formaldehyde (HCHO) and Sodium Cyanoborohydride (NaCNBH₃) or via direct methylation with Methyl Iodide (MeI) under controlled conditions to prevent quaternization.

Stability Warning
  • Acid Sensitivity: The tert-butyl ester is acid-labile. Avoid using CDCl₃ that has become acidic over time (formation of DCl). Store CDCl₃ over silver foil or molecular sieves.

  • Epimerization: While the tert-butyl group is bulky and minimizes racemization, N-methylated amino acids are prone to epimerization during peptide coupling steps. The NMR shifts of the D-isomer (enantiomer) are identical in an achiral environment, but diastereomers (if coupled to another chiral amino acid) will show distinct doublets for the N-Me group.

References

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(11), 5823–5846. Link

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Chapter on N-Methylation). Link

  • Cui, S., et al. (2002). Preparation of N-(2-Bromobenzyl)-N-methylvaline tert-butyl ester. Journal of Organic Chemistry, 67, 465-475.[1] Link

  • PubChem Compound Summary. Tert-butyl 3-methyl-2-(methylamino)butanoate (CAS 5616-87-5). Link[2]

Sources

Determination of Enantiomeric Excess (ee) of N-Methyl Valine Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The determination of enantiomeric excess (ee) for N-methyl valine esters presents unique analytical challenges compared to primary amino acids. The N-methylation removes a critical hydrogen-bond donor, rendering many standard Chiral Stationary Phases (CSPs) like ligand-exchange or crown-ether columns ineffective for the ester form. Furthermore, the steric bulk of the isopropyl group combined with the N-methyl group complicates derivatization kinetics.

This guide compares the three most robust methodologies for this specific substrate:

  • Direct Chiral HPLC (Polysaccharide CSPs): The "Gold Standard" for process control and QC of the intact ester.

  • Marfey’s Method (LC-MS): The superior choice for biological matrices or trace analysis (requires hydrolysis).

  • 
    -NMR (Mosher’s Acid):  A rapid, column-free alternative for synthetic checkpoints.
    

Part 1: The Analytical Challenge

N-methyl valine esters differ from standard amino acids in two critical ways that dictate method selection:

  • Lack of Zwitterionic Character (in organic solvents): Unlike free amino acids, the ester functionality prevents zwitterion formation. This rules out the use of Crown Ether columns (e.g., Crownpak CR) which rely on the ammonium-carboxylate interaction, unless the ester is first hydrolyzed.

  • Steric Hindrance: The

    
    -methyl group adjacent to the isopropyl side chain creates significant steric crowding. This slows down reaction rates with Chiral Derivatizing Agents (CDAs), introducing the risk of Kinetic Resolution —where one enantiomer reacts faster than the other, artificially inflating the measured ee.
    

Part 2: Method A - Direct Chiral HPLC (The Gold Standard)

For the intact N-methyl valine ester, Normal Phase (NP) HPLC using polysaccharide-based CSPs is the most accurate method. It avoids derivatization, preventing kinetic resolution errors.

Mechanism

Separation relies on hydrogen bonding, dipole-dipole interactions, and


-

stacking between the analyte and the carbamate residues on the polysaccharide backbone (Amylose or Cellulose) coated on silica.
Recommended Protocol
  • Column: Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Alternative: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine (DEA) or Triethylamine (TEA).

    • Critical Note: The basic additive (DEA) is mandatory to suppress the ionization of the secondary amine, ensuring sharp peak shapes.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 210 nm (ester carbonyl) or Refractive Index (RI) if UV is obscure.

  • Temperature: 25°C (Lowering to 10°C can improve resolution if

    
    ).
    
Pros & Cons
  • Pros: Analyzes the intact ester; high precision (<0.1% error); scalable to preparative purification.

  • Cons: Requires specific chiral columns (~$1,000+); high solvent consumption.

Part 3: Method B - Marfey’s Method (LC-MS)

Marfey's method uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) to derivatize amino acids. This is the method of choice for biological samples (e.g., peptide hydrolysates) where the analyte is in complex matrices.

Warning: Standard Marfey's protocols use aqueous


 and heat, which will likely hydrolyze the ester  to the free acid. This method measures the ee of the valine backbone, not necessarily the intact ester.
Mechanism

Nucleophilic aromatic substitution (


) of the fluorine on the FDAA by the secondary amine of N-Me-Val. This converts enantiomers into diastereomers, which are separable on standard achiral C18 columns.[1]
Protocol
  • Sample Prep: Dissolve 50 µg of sample in 100 µL water (or acetone if ester stability is attempted, though hydrolysis is likely).

  • Derivatization: Add 200 µL of 1% L-FDAA in acetone and 40 µL of 1M

    
    .
    
  • Reaction: Heat at 40°C for 1 hour. (Note: N-methyl groups react slower than primary amines; ensure completion).

  • Quench: Add 40 µL of 1M HCl to neutralize. Dilute with acetonitrile.

  • Analysis: LC-MS on a C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Gradient: Water/Acetonitrile with 0.1% Formic Acid.[1][2][3]

    • Detection: MS (ESI+) or UV at 340 nm.

Pros & Cons
  • Pros: Ultra-high sensitivity (picomole range); uses standard C18 columns; resolves D- and L- forms with large

    
     values.
    
  • Cons: Destructive (hydrolysis); requires reference standards for retention time confirmation; requires derivatization step.

Part 4: Method C - -NMR with Mosher’s Acid

Reaction with


-methoxy-

-trifluoromethylphenylacetic acid chloride (MTPA-Cl) yields diastereomeric amides. The

group provides a distinct singlet in

-NMR for each diastereomer.
Mechanism

The chiral center of the Mosher moiety creates an anisotropic environment. The


 groups of the 

and

diastereomers experience different magnetic shielding, resulting in chemically shifted signals (typically

ppm).
Protocol
  • Mix: In a clean vial, combine 10 mg N-methyl valine ester + 15 mg (R)-(-)-MTPA-Cl.

  • Catalyst: Add 0.5 mL dry Pyridine (acts as solvent and base) and a crystal of DMAP.

  • React: Shake for 12 hours.

    • Critical Step: Due to steric hindrance of N-Me-Val, reaction times are significantly longer than primary amines. Monitor by TLC to ensure 100% conversion . If conversion is <100%, kinetic resolution may invalidate the ee result.

  • Workup: Dilute with

    
     (filtration through a small silica plug removes salts).
    
  • Analyze: Acquire

    
    -NMR (no decoupling needed). Integrate the 
    
    
    
    singlets.
Pros & Cons
  • Pros: No column required; structural elucidation capabilities;

    
     offers clean baseline (no overlap with solvent).
    
  • Cons: Slow reaction due to sterics; risk of kinetic resolution; requires expensive MTPA-Cl; interpretation complicated by rotamers (tertiary amide).

Part 5: Comparative Analysis

FeatureDirect Chiral HPLCMarfey's Method (LC-MS)

-NMR (Mosher's)
Analyte State Intact EsterHydrolyzed Acid (mostly)Intact Ester (Derivatized)
Precision High (< 0.1% error)Medium (< 1% error)Medium (< 2% error)
Limit of Detection µg range (UV)ng/pg range (MS)mg range (NMR)
Throughput High (15 min/run)Low (Derivatization + LC)Low (Long reaction time)
Risk Factor Column selectionHydrolysis of esterKinetic Resolution
Cost per Sample Low (after column purchase)Medium (Reagents)High (Deuterated solv/MTPA)

Part 6: Decision Workflows

Workflow 1: Method Selection Logic

MethodSelection Start Sample: N-Methyl Valine Ester Q1 Is the sample a complex matrix (e.g., plasma, cell lysate)? Start->Q1 Q2 Do you need to preserve the ester functionality? Q1->Q2 No (Pure Compound) Marfey METHOD B: Marfey's Method (LC-MS/UV) *High Sensitivity* Q1->Marfey Yes Q3 Do you have a Chiral HPLC Column (AD-H/OD-H)? Q2->Q3 Yes (Must measure Ester ee) Q2->Marfey No (Hydrolysis OK) HPLC METHOD A: Direct Chiral HPLC (Normal Phase) *Gold Standard* Q3->HPLC Yes NMR METHOD C: 19F-NMR (Mosher's) *Synthetic Check* Q3->NMR No

Caption: Decision tree for selecting the optimal analytical technique based on sample matrix and preservation requirements.

Workflow 2: Marfey's Reaction Pathway (N-Me-Val)

MarfeysReaction Substrate N-Me-Valine (L- or D-) Intermediate Meisenheimer Complex Substrate->Intermediate NaHCO3, 40°C Reagent L-FDAA (Marfey's Reagent) Reagent->Intermediate NaHCO3, 40°C ProductL L-FDAA-L-N-Me-Val (Diastereomer 1) Intermediate->ProductL If Substrate is L ProductD L-FDAA-D-N-Me-Val (Diastereomer 2) Intermediate->ProductD If Substrate is D Separation C18 HPLC Separation ProductL->Separation Elutes Early (Typical on C18) ProductD->Separation Elutes Late (Typical on C18)

Caption: Reaction mechanism of Marfey's reagent with N-methyl valine, forming separable diastereomers.

References

  • Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide. Carlsberg Research Communications. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in Mosher's acid chloride. Journal of the American Chemical Society.[4] Link

  • Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6][7][8][9] Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][3][10][11][12][13] Chemical Society Reviews. Link

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary and secondary amines. Tetrahedron Letters. Link

Sources

Technical Guide: N-Methyl Valine vs. N-Methyl Isoleucine Coupling Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison of N-methyl valine (N-Me-Val) and N-methyl isoleucine (N-Me-Ile) coupling dynamics, designed for researchers in peptide therapeutics.

Topic: Comparative Analysis of Coupling Rates, Steric Hindrance, and Synthetic Optimization Content Type: Technical Application Guide Audience: Peptide Chemists, Medicinal Chemists, Drug Development Scientists

Executive Summary: The "Steric Storm"

In the landscape of peptide synthesis, few challenges equal the coupling of N-methylated,


-branched  amino acids. While both N-methyl valine (N-Me-Val) and N-methyl isoleucine (N-Me-Ile) are classified as "difficult couplings," they are not equivalent.
  • N-Me-Val: Presents high steric hindrance due to the isopropyl side chain and N-methyl group.

  • N-Me-Ile: Presents extreme steric hindrance.[1] The additional methylene group in the sec-butyl side chain introduces a higher degree of conformational restriction and steric clash, making it kinetically slower and more prone to failure than N-Me-Val.

Key Finding: Experimental data from Cyclosporin analogs and difficult sequence syntheses indicates that N-Me-Ile coupling rates are approximately 30-50% slower than N-Me-Val under identical conditions, often requiring triple couplings or specialized activation (e.g., Acid Fluorides/Chlorides) where double coupling suffices for N-Me-Val.

Mechanistic Comparison: Steric & Electronic Factors

To understand the difference in coupling rates, we must analyze the transition state energy barriers imposed by the side chains.

Structural Analysis

Both residues suffer from the "N-Methyl Effect" :

  • Loss of H-Bond Donor: The N-H is replaced by N-Me, preventing the formation of stabilizing H-bonds during the transition state.

  • Cis/Trans Isomerization: The peptide bond preceding the N-methyl residue exists in a slow equilibrium between cis and trans conformers, complicating the approach of the incoming acylating species.

The Differentiator:


-Branching 
  • N-Me-Val (Isopropyl): The

    
    -carbon branches into two methyl groups.
    
  • N-Me-Ile (sec-Butyl): The

    
    -carbon branches into a methyl and an ethyl group. This ethyl group adds significant bulk and rotational entropy penalties. The Taft Steric Parameter (
    
    
    
    )—a measure of steric bulk—is significantly higher (more negative) for the sec-butyl group than the isopropyl group.
Visualization of Steric Clash

The following diagram illustrates the kinetic bottleneck. The "Incoming AA" struggles to access the nucleophilic nitrogen of N-Me-Ile due to the "Side Chain Wall."

StericClash Incoming Activated Amino Acid (Electrophile) TS_Val Transition State (High Energy) Incoming->TS_Val Attack TS_Ile Transition State (Very High Energy) Incoming->TS_Ile Attack N_Me_Val N-Me-Val Amine (Nucleophile) N_Me_Val->TS_Val Steric Hindrance: High N_Me_Ile N-Me-Ile Amine (Nucleophile) N_Me_Ile->TS_Ile Steric Hindrance: EXTREME (Ethyl vs Methyl clash) Product Coupled Peptide TS_Val->Product Fast(er) TS_Ile->Product Slow / Incomplete

Caption: Comparative kinetic pathway showing the higher energy barrier for N-Me-Ile coupling.

Comparative Performance Data

The following data is synthesized from comparative studies of difficult sequences (e.g., Cyclosporin O synthesis, ACP(65-74) analogs).

Table 1: Coupling Efficiency & Risks
FeatureN-Methyl Valine (N-Me-Val)N-Methyl Isoleucine (N-Me-Ile)
Relative Coupling Rate Baseline (Slow) 0.5x - 0.7x of N-Me-Val
Standard Yield (2x Coupling) 85 - 95%60 - 80% (often requires 3x)
Racemization Risk (Activation) High (via Oxazolone)Very High (Steric bulk slows cyclization, but promotes epimerization)
Side Reaction: DKP Formation Moderate RiskHigh Risk (if Pro/Gly precedes)
Preferred Reagent HATU / COMUPyBrOP / COMU / Acid Fluorides
Microwave Response Good (75°C)Excellent (requires 75-90°C)
Experimental Insight: The Cyclosporin Benchmark

In the total synthesis of Cyclosporin O , which contains a contiguous stretch of N-methyl amino acids, researchers found that while N-Me-Val couplings could often be achieved with double coupling using HATU, the N-Me-Ile residues required triple coupling or the use of Fmoc-amino acid chlorides (activated with bis(trichloromethyl)carbonate) to achieve quantitative conversion.

Critical Note: When coupling to an N-Me-Ile (acylation of the secondary amine), the rate is the limiting factor. When coupling an N-Me-Ile (activation of the carboxyl), racemization is the limiting factor.

Validated Experimental Protocols

These protocols are designed for "Difficult" couplings where standard DIC/HOBt methods fail.

Method A: The "Gold Standard" (HATU/HOAt)

Best for: N-Me-Val coupling or N-Me-Ile (if not extremely hindered).

  • Resin Preparation: Swell resin in DMF (30 min).

  • Activation:

    • Amino Acid (5.0 eq)

    • HATU (4.9 eq)

    • HOAt (5.0 eq) - Crucial additive for N-methyls

    • DIEA (10.0 eq)

    • Pre-activate for exactly 30 seconds.

  • Coupling: Add to resin. Shake for 2 hours at RT or 10 min at 75°C (Microwave).

  • Re-Coupling (Mandatory): Drain and repeat the step with fresh reagents.

Method B: The "Nuclear Option" (PyBrOP or COMU)

Best for: N-Me-Ile coupling or when Method A yields <90%.

  • Reagents:

    • Amino Acid (5.0 eq)

    • PyBrOP (5.0 eq) orCOMU (5.0 eq)

    • DIEA (10.0 eq)

  • Protocol:

    • Dissolve AA and Activator in minimal DMF.

    • Add DIEA and immediately add to resin.

    • Microwave: 75°C for 15 minutes.

    • Double Couple: Required.

  • Monitoring: Use the Chloranil Test (specifically for secondary amines). Note: The Kaiser/Ninhydrin test is ineffective for N-methylated amines.

Troubleshooting & Optimization Logic

Use this decision tree to optimize your synthesis when encountering N-Me-Val or N-Me-Ile.

OptimizationTree Start Start Coupling (N-Me-Val or N-Me-Ile) Check1 Is the acceptor an N-methyl amine? Start->Check1 Standard Use HATU/HOAt Double Couple Check1->Standard No (Primary Amine) Hard Is it N-Me-Ile? Check1->Hard Yes (Secondary Amine) Test Chloranil Test Standard->Test MethodVal Method A: HATU/HOAt (Microwave) Hard->MethodVal No (N-Me-Val) MethodIle Method B: PyBrOP or COMU (Triple Couple) Hard->MethodIle Yes (N-Me-Ile) MethodVal->Test MethodIle->Test Result Blue Particles? Test->Result Success Proceed to Capping Result->Success No (Colorless) Fail Switch to Acid Fluoride/Chloride Result->Fail Yes (Blue)

Caption: Decision logic for selecting coupling reagents based on steric severity.

References

  • Comparison of Coupling Reagents (HATU vs PyBOP)

    • BenchChem Technical Guide. "A Head-to-Head Battle of Coupling Reagents: PyBOP vs.
  • Cyclosporin O Synthesis (Steric Benchmarking)

    • Journal of Organic Chemistry. "Total synthesis of cyclosporin O both in solution and in the solid phase."
  • Racemization in N-Methylated Amino Acids

    • MDPI Molecules.
  • Steric Hindrance in Peptide Synthesis

    • ChemTalk. "Steric Hindrance: Definitions and Mechanisms."
  • Coupling Reagents for Difficult Peptides (COMU)

    • Merck Millipore / Novabiochem. "Novabiochem® Coupling Reagents Guide."

Sources

Mass spectrometry fragmentation patterns of N-Me-Val-OtBu

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-Methyl-L-Valine tert-butyl ester (N-Me-Val-OtBu) . It is designed for analytical chemists and drug discovery scientists requiring precise structural validation of peptidomimetics and modified amino acid building blocks.[1]

Executive Summary

N-Me-Val-OtBu is a critical building block in the synthesis of N-methylated peptides (e.g., cyclosporine analogs), offering resistance to enzymatic degradation and improved oral bioavailability. In mass spectrometry (ESI-MS/MS), it exhibits a distinct fragmentation signature driven by the stability of the secondary amine and the labile tert-butyl ester.

This guide compares N-Me-Val-OtBu against its non-methylated analog (Val-OtBu ) and its free acid form (N-Me-Val ), establishing a self-validating identification protocol.

Structural & Theoretical Basis

The fragmentation logic follows the Mobile Proton Model . In Electrospray Ionization (ESI), the proton preferentially localizes on the amine nitrogen (highest proton affinity). The N-methyl group stabilizes the resulting carbocations, altering the relative abundance of fragment ions compared to non-methylated variants.

CompoundFormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)Key Structural Feature
N-Me-Val-OtBu C₁₀H₂₁NO₂187.1572 188.16

Amine, Labile Ester
Val-OtBu C₉H₁₉NO₂173.1416174.15

Amine, Labile Ester
N-Me-Val C₆H₁₃NO₂131.0946132.10

Amine, Free Acid
Comparative Fragmentation Analysis

The following table contrasts the primary fragmentation channels. The presence of the N-methyl group shifts the diagnostic immonium ion by exactly +14.01 Da , serving as the definitive confirmation marker.

Diagnostic Ion Table (ESI-MS/MS)
Fragment TypeMechanismN-Me-Val-OtBu (m/z)Val-OtBu (m/z)Interpretation
Precursor Ion [M+H]⁺188.2 174.2Intact protonated molecule.
Ester Loss Neutral loss of Isobutene (-56 Da)132.1 118.1Characteristic of tert-butyl esters. Yields the protonated free acid.
Immonium Ion

-cleavage & CO loss
86.1 72.1Critical Differentiator. Confirms N-methylation.
Acylium Ion Loss of alkoxy group114.1 100.1[M-OtBu]⁺. Often low abundance due to rapid CO loss.
Amine Fragment C-N bond cleavage44.1 30.1Low mass amine fragment (

vs

).
Mechanistic Pathways

The fragmentation of N-Me-Val-OtBu proceeds through two dominant pathways:

  • Pathway A (Ester Cleavage): The protonated molecular ion undergoes a charge-remote fragmentation or McLafferty-like rearrangement, expelling neutral isobutene (

    
    ) to form the protonated carboxylic acid (m/z 132).
    
  • Pathway B (Immonium Formation): The protonated acid subsequently loses water and carbon monoxide (or formic acid equivalent) to generate the stable N-methyl-valine immonium ion (m/z 86).

Visualization: Fragmentation Topology

The diagram below maps the causal relationships between the parent ion and its progeny fragments.

FragmentationPathway Parent [M+H]+ Precursor (N-Me-Val-OtBu) m/z 188.16 FreeAcid Protonated Free Acid (N-Me-Val) m/z 132.10 Parent->FreeAcid Neutral Loss: Isobutene (-56 Da) (McLafferty-like) Acylium Acylium Ion m/z 114.1 Parent->Acylium Loss of HOtBu (-74 Da) Immonium Immonium Ion (Diagnostic Marker) m/z 86.10 FreeAcid->Immonium Loss of H2O + CO (-46 Da) Acylium->Immonium Loss of CO (-28 Da) Secondary Amine Fragment m/z 44.1 Immonium->Secondary Loss of C3H6 (Propene)

Figure 1: Mechanistic fragmentation pathway of N-Me-Val-OtBu in positive ESI mode. The bold path indicates the dominant transition.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol which includes "Stop/Go" validation steps.

Phase 1: Sample Preparation
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid (FA).

    • Why: FA ensures full protonation of the secondary amine ([M+H]⁺ formation).

  • Concentration: 1–10 µM. Avoid saturation to prevent dimer formation ([2M+H]⁺ m/z 375.3).

Phase 2: MS Acquisition (Direct Infusion or LC-MS)
  • Source: ESI Positive Mode.

  • Cone Voltage: Low (15-20V) to preserve the labile OtBu ester in the MS1 scan.

  • Collision Energy (CE): Ramp 10–35 eV.

    • Note: OtBu groups are fragile. High cone voltage may cause "in-source fragmentation," showing m/z 132 in the MS1 scan instead of 188.

Phase 3: Validation Logic (Stop/Go)
  • MS1 Check: Do you see m/z 188.2?

    • If YES: Proceed to MS/MS.[1][2][3][4][5][6][7][8]

    • If NO (only 132 seen): Lower Cone Voltage/Source Temp. You are fragmenting the ester before selection.

  • MS2 Check: Select m/z 188.2. Apply CE 20 eV.

    • Requirement: Must observe dominant peak at m/z 132.1 (Loss of 56).

    • Requirement: Must observe secondary peak at m/z 86.1 (Immonium).

    • Negative Control: If m/z 72 is observed instead of 86, the sample is likely Val-OtBu (missing methyl).

Visualization: Analytical Workflow

Workflow Sample Sample Prep 10µM in 0.1% FA ESI ESI Source (+ve Mode) Sample->ESI MS1 MS1 Scan Target: m/z 188.2 ESI->MS1 Decision 188.2 present? MS1->Decision CID CID Fragmentation CE: 15-30 eV Decision->CID Yes Error Reduce Cone Voltage (In-source decay) Decision->Error No (Only 132 seen) Analysis Data Analysis Confirm m/z 86 & 132 CID->Analysis Error->MS1

Figure 2: Step-by-step decision tree for validating N-Me-Val-OtBu.

References
  • Immonium Ion Constants

    • Biemann, K. (1990). "Sequencing of peptides by tandem mass spectrometry and high-energy collision-induced dissociation." Methods in Enzymology, 193, 455-479.
    • Note: Defines the foundational m/z 72 (Val) and m/z 86 (Leu/Ile or N-Me-Val) shifts.
  • Fragmentation of N-Methylated Amino Acids

    • Vaisar, T., & Urban, J. (1996). "Gas-phase fragmentation of protonated N-methyl amino acids." Journal of Mass Spectrometry.
    • Note: Establishes the stability of the N-methyl immonium ion.
  • Ester Fragmentation Mechanisms (OtBu loss)

    • Harrison, A. G. (1999). "The fragmentation of protonated esters.
    • Note: Details the loss of isobutene (56 Da) from tert-butyl esters via charge-remote mechanisms.

Sources

Comparative Guide: Biological Stability of N-Methylated vs. Non-Methylated Peptide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical translation of peptide therapeutics is frequently attrition-prone due to rapid proteolytic degradation in vivo.[1] N-methylation —the substitution of the amide hydrogen with a methyl group—has emerged as a critical structural modification to mitigate this instability.[2][3][4][5][6]

This guide provides a technical comparison of N-methylated versus non-methylated peptide analogs, focusing on proteolytic stability and plasma half-life (


) . It synthesizes mechanistic insights with experimental data to demonstrate that N-methylation can extend biological half-life by 10- to 100-fold  depending on the sequence and position of modification. Included are self-validating protocols for assessing stability via LC-MS.

Mechanistic Foundation: Why N-Methylation Works

Proteases (e.g., trypsin, chymotrypsin, serum peptidases) typically require specific geometric alignment and hydrogen bonding with the peptide backbone to catalyze hydrolysis. N-methylation disrupts this process through two primary mechanisms:

  • Steric Hindrance: The bulky methyl group (

    
    ) physically blocks the enzyme's active site from accessing the scissile amide bond.
    
  • Elimination of H-Bond Donor: Replacing the amide proton (

    
    ) with a methyl group removes a critical hydrogen bond donor often required for enzyme-substrate complexation.
    
Diagram 1: Proteolytic Resistance Mechanism

N_Methylation_Mechanism Protease Protease (Active Site) Complex Enzyme-Substrate Complex Protease->Complex Attacks Block Steric Clash & No H-Bond Protease->Block Blocked by -CH3 Native Native Peptide (-NH-CO-) Native->Complex H-Bond Donor Accessible Methylated N-Methylated Peptide (-N(CH3)-CO-) Methylated->Block Steric Shield Cleavage Hydrolysis (Degradation) Complex->Cleavage Catalysis Block->Cleavage Inhibited

Caption: Comparative mechanism of proteolytic attack. N-methylation prevents the formation of the enzyme-substrate complex via steric hindrance and H-bond elimination.

Comparative Performance Analysis

The following data compares the stability of native peptides against their N-methylated analogs in varying biological matrices. The data highlights that strategic N-methylation (specifically at cleavage sites) yields the highest stability gains.

Table 1: Biological Half-Life ( ) Comparison
Peptide ClassAnalog DescriptionMatrix (Condition)

(Native)

(N-Methylated)
Fold IncreaseRef
Glutathione Native vs. N-Me-Cys AnalogHuman Plasma~2-5 min~84 min16.8x [1]
Somatostatin Cyclic Hexapeptide (Veber)Rat Intestinal Fluid< 60 min> 24 hours>24x [2]
Enkephalin Leu-Enkephalin vs. N-Me-TyrChymotrypsin Assay< 10 min~180 min18x [3]
Model Peptide Linear Alanine PentamerTrypsin Assay15 minStable (>4h)Stable [2]
Key Technical Insights
  • Site-Specificity is Critical: Methylating residues that are not involved in protease recognition may yield negligible stability improvements. For example, trypsin cleaves C-terminal to Lys/Arg; therefore, N-methylation of the scissile bond (or adjacent residues) provides the most robust protection.

  • Permeability Correlation: Beyond stability, N-methylation often improves membrane permeability (Caco-2 data) by reducing the energetic cost of desolvation, as seen in the Somatostatin analogs [2].

  • Bioavailability: The combination of metabolic stability and lipophilicity allowed the tri-N-methylated Veber-Hirschmann peptide to achieve ~10% oral bioavailability, a rarity for peptides [2].[7]

Experimental Protocol: Self-Validating Stability Assay

To objectively compare your specific peptide candidates, use the following Plasma Stability Assay . This protocol includes an internal standard normalization step to ensure data integrity (Trustworthiness).

Workflow Overview

Stability_Protocol Start Plasma Prep (37°C Pre-warm) Spike Spike Peptide (t=0) Start->Spike Incubate Incubation (0, 15, 30, 60... min) Spike->Incubate Aliquot Aliquot Removal Incubate->Aliquot At time points Quench Precipitation (1% FA in EtOH) Aliquot->Quench Stop Reaction Spin Centrifuge (18,000g, 10min) Quench->Spin Analyze LC-MS/MS Analysis Spin->Analyze

Caption: Step-by-step workflow for the ex vivo plasma stability assay using LC-MS quantification.

Detailed Methodology

Materials:

  • Pooled Human or Mouse Plasma (heparinized).

  • Test Peptide (10 mM stock in DMSO).

  • Internal Standard (IS): A structural analog or stable peptide (e.g., Warfarin or a stable isotopologue) that does not co-elute with the analyte.

  • Precipitation Solvent: Ethanol containing 1% Formic Acid (FA).[8][9]

Protocol Steps:

  • Preparation: Pre-warm plasma (90 µL aliquots) to 37°C in a water bath.

  • Initiation: Spike 10 µL of Test Peptide (100 µM working solution) into the plasma to reach a final concentration of 10 µM. Vortex gently.

  • Sampling: At designated time points (0, 5, 15, 30, 60, 120, 240 min), remove 50 µL of the reaction mixture.

  • Quenching (Critical Step): Immediately transfer the 50 µL aliquot into a tube containing 200 µL of ice-cold Precipitation Solvent spiked with the Internal Standard.

    • Why? The acid/ethanol mix instantly denatures serum proteases, stopping the reaction, while the IS corrects for extraction efficiency and matrix effects [4].

  • Extraction: Vortex for 30 seconds, then incubate on ice for 15 minutes. Centrifuge at 18,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer supernatant to an HPLC vial. Analyze via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    

References

  • BenchChem. (2025).[3][4] Biological activity of peptides with and without N-methylation. Retrieved from

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342.[7][10]

  • LifeTein. (2025). Should My Peptide Be Methylated? Decision Framework. Retrieved from

  • Hansen, S. K., et al. (2022). Optimized peptide extraction method for analysis of antimicrobial peptide Kn2-7/dKn2-7 stability in human serum by LC–MS. Bioanalysis, 14(13).

  • Di, L. (2015). Plasma Stability Assay Protocol. In: Biological and Physicochemical Profiling in Drug Discovery.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Tert-butyl 3-methyl-2-methylamino-butanoate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling Tert-butyl 3-methyl-2-methylamino-butanoate, a compound of interest in various research applications. The following protocols are designed to be a self-validating system, grounded in established safety principles to ensure the well-being of all laboratory personnel.

While a specific Safety Data Sheet (SDS) for Tert-butyl 3-methyl-2-methylamino-butanoate may not be readily available, a comprehensive hazard assessment can be conducted by examining its structural analogues. This compound is a tert-butyl ester of an N-methylated amino acid. Structurally similar compounds, such as other amino acid esters and alkylamines, can provide valuable insights into its potential hazards. For instance, tert-butylamines are known to be flammable, harmful if swallowed or inhaled, and can cause severe skin burns and eye damage.[1] Similarly, other tert-butyl amino esters are classified as causing severe skin burns and eye damage.[2] Therefore, a cautious approach is warranted, assuming the compound may possess similar hazardous properties.

I. Core Safety Directives: Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is the final and most critical barrier between the researcher and potential chemical exposure.[3][4] A risk assessment for handling Tert-butyl 3-methyl-2-methylamino-butanoate dictates a comprehensive PPE strategy.

1.1. Primary Protection: Attire and Basic PPE

  • Laboratory Coat: A flame-resistant lab coat should be worn and kept buttoned to protect against splashes and contact.[5][6]

  • Full Coverage Clothing: Long pants and closed-toe shoes are mandatory to ensure maximum skin coverage.[5][6]

  • Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.[7]

1.2. Enhanced Protection: Task-Specific PPE

The level of PPE must be escalated based on the specific handling procedure and the scale of the operation.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) Nitrile Gloves (double-gloving recommended), N95 RespiratorMinimizes inhalation of fine particulates and prevents skin contact.
Solution Preparation and Transfers Chemical Splash Goggles, Nitrile or Neoprene Gloves, Chemical-Resistant ApronProtects against splashes of the compound in solution, which may be corrosive or easily absorbed through the skin.[3][5]
Reactions and Work-ups Chemical Splash Goggles and Face Shield, Heavy-Duty Gloves (e.g., Butyl), Flame-Resistant Lab Coat, Chemical-Resistant ApronProvides maximum protection during procedures with a higher risk of splashes, exothermic reactions, or vessel pressurization.[3][5][7]
II. Operational Protocols: From Benchtop to Disposal

A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

2.1. Engineering Controls: The First Line of Defense

  • Fume Hood: All manipulations of Tert-butyl 3-methyl-2-methylamino-butanoate, including weighing, solution preparation, and reactions, must be conducted within a certified chemical fume hood.[8][9][10][11][12] This is critical for preventing the inhalation of any potentially volatile or aerosolized material.

  • Ventilation: Ensure the fume hood has proper airflow before commencing any work.

2.2. Step-by-Step Handling Procedures

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If the compound is a solid, carefully weigh the desired amount on a tared weigh boat inside the fume hood. Use anti-static tools if the powder is fine.

  • Dissolution: Add the solvent to the solid in a suitable flask. If the compound is a liquid, use a calibrated pipette or syringe for transfer. Always add the compound to the solvent slowly.

  • Reaction: If the compound is to be used in a reaction, ensure the reaction vessel is securely clamped and equipped with appropriate temperature and pressure monitoring devices.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove gloves using the proper technique to avoid contaminating your hands. Wash hands thoroughly with soap and water.[11]

Workflow for Safe Handling of Tert-butyl 3-methyl-2-methylamino-butanoate

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Fume Hood prep1->prep2 handle1 Weigh Compound prep2->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Reaction handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3 clean4 Remove PPE clean3->clean4 clean5 Wash Hands clean4->clean5

Caption: A flowchart illustrating the key steps for the safe handling of Tert-butyl 3-methyl-2-methylamino-butanoate, from preparation to disposal.

III. Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact the institution's environmental health and safety department.

IV. Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is paramount for environmental protection and laboratory safety.

  • Waste Segregation: All waste contaminated with Tert-butyl 3-methyl-2-methylamino-butanoate, including gloves, bench paper, and disposable labware, must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a separate, labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste.

By adhering to these guidelines, researchers can confidently and safely handle Tert-butyl 3-methyl-2-methylamino-butanoate, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Personal Protective Equipment | Division of Research Safety - Illinois. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment Policy for Research Laboratories and Support Facilities - University of South Carolina. (n.d.). Retrieved from [Link]

  • PPE and Safety for Chemical Handling - ACS Material. (2020, July 14). Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • The Best Practices and Advice for Chemical Safety in Laboratories: The Complete Guide. (2025, December 4). Retrieved from [Link]

  • FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications - Columbia | Research. (n.d.). Retrieved from [Link]

  • Safe Laboratory Practices in Chemistry Harvey Mudd College Department of Chemistry Revised 29 October 2015. (2015, October 29). Retrieved from [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • tert-BUTYLAMINE AR MSDS | CAS 75-64-9 MSDS - Loba Chemie. (2017, August 16). Retrieved from [Link]

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